1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSAXOJMBFFHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC(=NC(=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278508 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-80-9 | |
| Record name | 5413-80-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, an isomer of adenine, serves as a crucial scaffold in medicinal chemistry. Its structural similarity to endogenous purines makes it a privileged core for the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its role as an inhibitor of key signaling pathways implicated in cancer and other diseases.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₆ | --INVALID-LINK--[1] |
| Molecular Weight | 150.14 g/mol | --INVALID-LINK--[1] |
| Physical Form | Solid | Inferred from related compounds |
| Melting Point | >300 °C (predicted) | Inferred from 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol[2] |
| CAS Number | 5413-80-9 | --INVALID-LINK-- |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | -1.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Topological Polar Surface Area | 114 Ų | --INVALID-LINK-- |
Spectroscopic Data of Representative Derivatives
Table 3: Spectroscopic Data for N⁴-Ethyl-N⁶,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
| Type | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.64 (s, 1H), 8.35 (s, 1H), 8.26 − 8.19 (m, 2H), 7.76 (dd, J = 20.5, 6.8 Hz, 3H), 7.56 − 7.48 (m, 2H), 7.35 (t, J = 7.7 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H), 6.95 (t, J = 7.3 Hz, 1H), 3.68 − 3.57 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H) | [3] |
| IR (KBr) | 3282 (NH), 3028 (CH aromatic), 2924 (CH aliphatic) cm⁻¹ | [3] |
Table 4: Spectroscopic Data for 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Type | Data | Source |
| ¹H NMR (acetone-d₆) | δ 3.14 (3H, s), 3.96 (3H, s), 4.61 (2H, s), 7.45 (1H, br s), 8.00 (1H, s) | [4] |
| ¹³C NMR (DMSO-d₆) | 27.4 (NH-CH₃), 34.0 (N-CH₃), 48.7 (CH₂Cl), 99.7 (C₄), 131.7 (C₃-H), 153.6 (C₉), 157.5 (C₅), 162.8 (C₇) | [4] |
| IR (KBr) | 3435, 3252, 3118 (C-H, N-H), 1613, 1587 (C=N), 1444, 1357 (CH₃, CH₂) cm⁻¹ | [4] |
| Mass Spec (EI) | m/z (%): 211 (M⁺, 100), 182 (50), 147 (100), 80 (20), 43 (20), 28 (41), 15 (23) | [4] |
Experimental Protocols
General Synthetic Approach
The synthesis of this compound and its derivatives typically starts from a substituted 5-aminopyrazole-4-carbonitrile. A common strategy involves the initial formation of a pyrazolo[3,4-d]pyrimidinone, followed by chlorination and subsequent amination to yield the desired diamine.
General synthetic workflow for this compound.
Detailed Protocol for a Representative Derivative: N⁴-Ethyl-N⁶,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
This protocol is adapted from the synthesis of related compounds and illustrates the key transformation steps.[5]
Step 1: Synthesis of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and urea is heated to fusion.
-
The reaction mixture is then cooled and treated with water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
The dione from Step 1 is refluxed with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.
Step 3: Synthesis of 4-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
-
A solution of the dichloro compound from Step 2 and aniline in absolute ethanol is heated under reflux.
-
The solvent is then evaporated, and the residue is purified to yield the monosubstituted product.[5]
Step 4: Synthesis of N⁴-Ethyl-N⁶,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
-
The chloro-amino derivative from Step 3 is heated with ethylamine in the presence of a base like triethylamine in a suitable solvent (e.g., ethanol).
-
After completion of the reaction, the solvent is removed, and the product is isolated and purified, typically by recrystallization.[5]
Biological Activity and Signaling Pathways
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Its structural resemblance to adenine allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.
Inhibition of Breast Tumor Kinase (BRK/PTK6)
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[6] BRK is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is implicated in promoting cell migration, invasion, and metastasis.[7]
BRK is activated by various receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and HER2.[8][9] Once activated, BRK phosphorylates a range of downstream substrates, leading to the activation of multiple oncogenic signaling pathways.
Inhibition of the BRK/PTK6 signaling pathway by 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Key downstream targets of BRK include Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[8] Phosphorylation of these transcription factors by BRK leads to their dimerization, nuclear translocation, and the subsequent regulation of genes involved in cell proliferation, survival, and migration. Furthermore, BRK signaling can activate other critical cancer-related pathways, including the RAS-MAPK and PI3K-AKT pathways.[7][8] By inhibiting BRK, 1H-pyrazolo[3,4-d]pyrimidine-based compounds can effectively block these downstream oncogenic signals.
Conclusion
This compound is a foundational heterocyclic structure with significant potential in drug discovery. Its ability to mimic adenine allows for the rational design of potent kinase inhibitors targeting key nodes in cancer signaling networks, such as the BRK/PTK6 pathway. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic candidates with improved potency and selectivity for a range of human diseases. This guide provides a solid foundation of its chemical properties and biological context to aid researchers in these endeavors.
References
- 1. This compound | C5H6N6 | CID 222233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling by PTK6 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reactome | Signaling by PTK6 [reactome.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, a heterocyclic compound of interest in medicinal chemistry. Its structural similarity to endogenous purines makes it a valuable scaffold for the development of kinase inhibitors and other therapeutic agents.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the cyclization of an aminopyrazole precursor, followed by chlorination and subsequent amination. This synthetic route allows for the versatile introduction of various substituents, making it a cornerstone for generating diverse chemical libraries for drug discovery.
Experimental Workflow
Spectroscopic analysis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
An In-depth Technical Guide on the Spectroscopic Analysis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Introduction
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine. This structural similarity allows its derivatives to function as competitive inhibitors for ATP-binding sites in various enzymes, particularly kinases.[1][2] As a result, this class of compounds has been extensively explored for therapeutic applications, including the development of anticancer agents that target enzymes like Epidermal Growth Factor Receptor (EGFR).[1][3][4]
This technical guide focuses on the spectroscopic characterization of a specific derivative, this compound (PubChem CID: 222233). Detailed spectroscopic analysis is fundamental for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of such molecules, which is a critical step in the drug discovery and development process. This document provides a summary of expected spectroscopic data, detailed experimental protocols for key analytical techniques, and visualizations of analytical workflows and relevant biological mechanisms.
While comprehensive, peer-reviewed spectral data for this exact diamine derivative is limited in publicly available literature, this guide compiles information based on its known chemical structure, data from closely related analogs such as 4-aminopyrazolo[3,4-d]pyrimidine, and established methodologies for this compound class.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₅H₆N₆[5] Molecular Weight: 150.14 g/mol [6]
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound and its close analog, 4-aminopyrazolo[3,4-d]pyrimidine.
Table 1: Nuclear Magnetic Resonance (NMR) Data Data for 4-aminopyrazolo[3,4-d]pyrimidine is provided as a reference due to the scarcity of published data for the 4,6-diamine derivative. Solvent: DMSO-d₆.
| Nucleus | Compound | Chemical Shift (δ) ppm | Notes |
| ¹H NMR | 4-aminopyrazolo[3,4-d]pyrimidine | 8.1 (s, 1H), 8.2 (s, 1H) | Aromatic protons on the pyrimidine and pyrazole rings. Amine and NH protons would appear as broad singlets, exchangeable with D₂O.[7][8] |
| ¹³C NMR | 4-aminopyrazolo[3,4-d]pyrimidine | 157.9, 156.4, 155.0, 134.5, 99.8 | Represents the five carbon atoms in the heterocyclic core.[9] |
Table 2: Infrared (IR) Spectroscopy Data Expected characteristic absorption bands based on functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine & Pyrazole) | 3100 - 3500 | Stretching (often broad) |
| C=N / C=C (Aromatic) | 1500 - 1650 | Stretching |
| N-H (Amine) | 1550 - 1650 | Bending (Scissoring) |
| C-N | 1250 - 1350 | Stretching |
For comparison, a related derivative, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, showed NH₂ and NH stretching bands at 3444, 3352, and 3190 cm⁻¹.[1][4]
Table 3: Mass Spectrometry (MS) Data
| Technique | Parameter | Value |
| High-Resolution MS | Exact Mass [M+H]⁺ | 151.0727 |
| Low-Resolution MS | Nominal Mass [M] | 150 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for pyrazolo[3,4-d]pyrimidine derivatives.[7][10]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[7] DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar compounds and to clearly show exchangeable N-H protons.
-
Transfer: Transfer the solution into a clean 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool.[7]
-
D₂O Exchange (Optional but Recommended): To confirm N-H proton signals, acquire a standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to labile N-H protons will disappear or significantly decrease in intensity.[7]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the probe.[10]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with typical parameters such as a 30° pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using the KBr pellet technique.
Methodology:
-
Sample Preparation: Mix approximately 1-2 mg of the finely ground solid sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Pellet Formation: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion. Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample chamber.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Electrospray Ionization (ESI) Mass Spectrometry.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ion source parameters (e.g., spray voltage, capillary temperature, sheath gas flow rate) to optimal values for the compound class.
-
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer is used to determine the exact mass and elemental composition.
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical relationships.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Caption: ATP-competitive inhibition mechanism for pyrazolopyrimidine-based kinase inhibitors.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C5H6N6 | CID 222233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | C5H6N6 | CID 12036561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Aminopyrazolo[3,4-d]pyrimidine(2380-63-4) 1H NMR spectrum [chemicalbook.com]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine nucleus, a bioisostere of adenine, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological landscape of derivatives based on the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core, with a particular focus on their anticancer properties.
Anticancer Activity: A Multi-Targeted Approach
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents by targeting various key players in oncogenic signaling pathways.
Kinase Inhibition
A primary mechanism of action for this scaffold is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways. Notably, some derivatives have shown efficacy against both wild-type (EGFRWT) and mutant forms of the receptor (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[1][2][3][4]
1.1.2. Breast Tumor Kinase (BRK/PTK6) Inhibition:
The scaffold has also been successfully utilized to develop inhibitors of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). BRK is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have exhibited low nanomolar IC50 values against BRK, demonstrating their potential as therapeutic agents for BRK-driven malignancies.
1.1.3. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Recently, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of HPK1, with the potential to enhance anti-tumor immunity.[5][6]
Quantitative Data on Kinase Inhibition:
| Compound/Derivative | Target Kinase | IC50 (µM) | Cell Line/Assay Condition |
| Compound 12b | EGFRWT | 0.016 | In vitro kinase assay |
| Compound 12b | EGFRT790M | 0.236 | In vitro kinase assay |
| Compound 10n | HPK1 | 0.029 | In vitro kinase assay |
| Compound 51 | BRK | 0.00337 | In vitro kinase assay |
| Derivative 4 | EGFR-TK | 0.054 | Kinase-Glo Plus assay |
| Derivative 15 | EGFR-TK | 0.135 | Kinase-Glo Plus assay |
| Derivative 16 | EGFR-TK | 0.034 | Kinase-Glo Plus assay |
Antiproliferative Activity
The kinase inhibitory activity of these compounds translates into potent antiproliferative effects against a wide range of cancer cell lines.
Quantitative Data on Antiproliferative Activity:
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Compound 12b | A549 | Lung Cancer | 8.21 |
| Compound 12b | HCT-116 | Colon Cancer | 19.56 |
| Compound 8 | A549 | Lung Cancer | 16.75 |
| Compound 8 | HCT-116 | Colon Cancer | 24.16 |
| Compound 10 | A549 | Lung Cancer | 15.68 |
| Compound 10 | HCT-116 | Colon Cancer | 18.78 |
| Compound 12a | A549 | Lung Cancer | 13.72 |
| Compound 12a | HCT-116 | Colon Cancer | 23.33 |
| Compound VIIa | 57 different cell lines | Various | 0.326 - 4.31 |
| Compound 5 | Caco-2 | Colon Cancer | - |
| Compound 7 | A549 | Lung Cancer | 17.50 |
| Compound 7 | HT1080 | Fibrosarcoma | 73.08 |
| Compound 7 | Hela | Cervical Cancer | 68.75 |
Induction of Apoptosis and Cell Cycle Arrest
Mechanistic studies have revealed that 1H-pyrazolo[3,4-d]pyrimidine derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, compound 12b has been shown to be a good apoptotic inducer, leading to an 8.8-fold increase in the BAX/Bcl-2 ratio and arresting the cell cycle at the S and G2/M phases.[1][2][3][4] Similarly, compound 16 was found to induce cell cycle arrest at the S phase.[7]
Other Biological Activities
Beyond their anticancer effects, derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated a range of other pharmacological activities.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have exhibited good anti-inflammatory and analgesic properties.
-
Antimicrobial Activity: Some compounds have shown significant activity against various bacterial and fungal strains.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves a multi-step process.[8]
A representative synthetic scheme:
-
Cyclization: 5-amino-1H-pyrazole-4-carboxamide is cyclized with urea or formamide to form the pyrazolo[3,4-d]pyrimidine dione.[8]
-
Chlorination: The dione is then chlorinated using a reagent like phosphorus oxychloride (POCl3) to yield the 4,6-dichloro intermediate.[8]
-
Nucleophilic Substitution: The dichloro intermediate is subsequently reacted with various amines to introduce diversity at the 4 and 6 positions, yielding the final this compound derivatives.[8]
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency of the compounds against their target kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a specific peptide substrate, ATP, and the test compound (typically dissolved in DMSO).
-
Incubation: Incubate the kinase with serial dilutions of the test compound in a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Signal Detection: After a set incubation period, stop the reaction and add a detection reagent (e.g., ADP-Glo™) that generates a luminescent signal inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound for a desired time.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in a solution containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis
Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle.
Protocol Outline:
-
Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them (e.g., with ethanol) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI). The amount of PI that binds to DNA is proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of the PI signal allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Signaling Pathway Illustrations
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its amenability to chemical modification has led to the discovery of potent inhibitors of various kinases and other biologically relevant targets. The extensive research into its anticancer activities, supported by robust preclinical data, underscores its potential for translation into clinical applications. Further exploration of this scaffold is warranted to unlock its full therapeutic potential against a spectrum of diseases.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to the adenine core of ATP. This has led to its extensive exploration as a backbone for the design and synthesis of ATP-competitive kinase inhibitors. This technical guide provides an in-depth overview of the discovery of novel 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related derivatives, focusing on their synthesis, biological evaluation as potent kinase inhibitors, and the signaling pathways they modulate.
I. Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives typically involves a multi-step process, starting from commercially available precursors. The following schemes outline common synthetic routes.
A general synthesis strategy begins with the reaction of ethoxymethylene malononitrile with a substituted hydrazine to form a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile. This intermediate then undergoes cyclization and subsequent modifications to yield the desired pyrazolo[3,4-d]pyrimidine core.
General Synthetic Scheme:
A common route to the 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine core is illustrated below. The initial pyrazole formation is followed by cyclization with urea to form the pyrazolopyrimidine dione. Subsequent chlorination provides a key intermediate, the 4,6-dichloro derivative, which can then be selectively substituted with various amines to generate a library of compounds.
Caption: General synthetic pathway to this compound derivatives.
II. Biological Activity and Quantitative Data
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and autoimmune diseases. The following tables summarize key in vitro anti-proliferative and kinase inhibitory data for representative compounds.
Table 1: In Vitro Anti-proliferative Activity of EGFR-Targeting Derivatives [1][2][3]
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| 8 | 16.75 | 24.16 |
| 10 | 15.68 | 18.78 |
| 12a | 13.72 | 23.33 |
| 12b | 8.21 | 19.56 |
| Erlotinib | 6.77 | 19.22 |
Table 2: Kinase Inhibitory Activity of EGFR-Targeting Derivatives [1][2][4]
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
| 12b | 0.016 | 0.236 |
| Erlotinib | 0.006 | 0.563 |
Table 3: Kinase Inhibitory Activity of BRK/PTK6-Targeting Derivatives [5]
| Compound | BRK IC50 (µM) |
| 38 | 0.153 |
| 51 | Low nanomolar range (specific value not provided) |
| 4f (tilfrinib) | 0.196 |
III. Key Signaling Pathways
The therapeutic potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and migration.
A. EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] These pathways are crucial for cell proliferation, survival, and metastasis.[5][6] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are common in various cancers.[2][6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.
B. BRK/PTK6 Signaling Pathway in Cancer
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas and other cancers.[5] BRK is implicated in driving cell migration, invasion, and metastasis through the phosphorylation of multiple substrates, including STAT3/5, FAK, and Akt.[5]
Caption: Overview of the BRK/PTK6 signaling pathway and its inhibition.
C. JAK-STAT Signaling Pathway in Autoimmune Disease
The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways for numerous cytokines involved in the immune response.[7] The JAK-STAT pathway plays a key role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[8] Specifically, JAK3 is primarily expressed in hematopoietic cells and is crucial for lymphocyte function, making it an attractive therapeutic target.[8]
Caption: The JAK-STAT signaling pathway and its therapeutic targeting.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide synopses of key experimental protocols used in the evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives.
A. In Vitro Anti-proliferative MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow:
Caption: Workflow for the in vitro anti-proliferative MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives and a reference drug (e.g., erlotinib) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
B. Wound Healing (Scratch) Assay
This assay is employed to evaluate the effect of compounds on cell migration.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Detailed Steps:
-
Cell Culture: Cells (e.g., MDA-MB-231) are grown in a culture plate until they form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or gap in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells, and then fresh medium containing the test compound or vehicle control is added.
-
Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated to assess the effect of the compound on cell migration.[5]
C. Cell Invasion Assay
This assay is used to assess the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Workflow:
Caption: Workflow for the cell invasion assay.
Detailed Steps:
-
Chamber Preparation: The upper chamber of a transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells, pre-treated with the test compound or vehicle, are seeded into the upper chamber in serum-free medium.
-
Chemoattractant: Medium containing a chemoattractant (e.g., fetal bovine serum) is added to the lower chamber.
-
Incubation: The plate is incubated to allow the cells to invade through the Matrigel and migrate to the lower surface of the insert.
-
Cell Removal: Non-invading cells on the upper surface of the insert are removed with a cotton swab.
-
Staining and Quantification: The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]
V. Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. The derivatives discussed herein demonstrate significant potential for the treatment of various cancers and autoimmune diseases by targeting key signaling pathways. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of therapeutic agents. Future work will likely focus on improving selectivity, pharmacokinetic properties, and in vivo efficacy to translate these promising preclinical findings into clinical applications.
References
- 1. Brk/PTK6 signaling in normal and cancer cell models [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Analogs of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, in particular, have garnered substantial interest as potent and selective inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies, especially in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Core Structure and Pharmacophoric Features
The 1H-pyrazolo[3,4-d]pyrimidine core acts as a versatile scaffold that can be functionalized at multiple positions to achieve desired potency and selectivity against specific kinase targets. The 4- and 6-amino groups are particularly important for establishing key interactions within the ATP-binding pocket of kinases. Modifications at the N1 position of the pyrazole ring and substitutions on the exocyclic amino groups have been extensively explored to modulate the pharmacological properties of these compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The following sections summarize the key SAR findings for different kinase targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors for their potential as anticancer agents.[1][2][3] The SAR studies revealed several key insights:
-
Substitution at the 4-position: Introduction of an aniline moiety at the 4-position generally enhances anticancer activity compared to aliphatic amines.[1][2]
-
Hydrazinyl Linker: A hydrazinyl group at the 4-position serves as a versatile linker for introducing further substitutions, leading to potent compounds.[1]
-
Aromatic Substitutions: The nature and substitution pattern on the aromatic rings attached to the core structure significantly influence the inhibitory potency against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme.[1][2]
Table 1: SAR of 1H-Pyrazolo[3,4-d]pyrimidine Analogs as EGFR Inhibitors
| Compound | R4-Substituent | R6-Substituent | A549 IC50 (µM) | HCT-116 IC50 (µM) | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | Reference |
| 8 | Aniline | Phenyl | 16.75 | 24.16 | Potent | - | [1][2] |
| 10 | Hydrazinyl | Phenyl | 15.68 | 18.78 | Potent | - | [1][2] |
| 12a | Hydrazone derivative | Phenyl | 13.72 | 23.33 | Potent | - | [1][2] |
| 12b | Hydrazone derivative | Phenyl | 8.21 | 19.56 | 0.016 | 0.236 | [1][2] |
| Erlotinib | - | - | 6.77 | 19.22 | 0.006 | 0.563 | [2] |
Breast Tumor Kinase (BRK/PTK6) Inhibitors
Novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[4] These compounds exhibit anti-metastatic potential.[4]
-
Pyrazolo-pyrimidine Scaffold: This scaffold was found to have the highest inhibitory effect among other hinge-binding warheads like pyrazine, quinoxaline, and quinazoline.[4]
-
Molecular Interactions: The nitrogen in the pyrimidine ring and the exocyclic amine at the 4-position are predicted to form crucial hydrogen bonds with the hinge region of the kinase.[4]
Table 2: SAR of 1H-Pyrazolo[3,4-d]pyrimidine Analogs as BRK Inhibitors
| Compound | Modifications | BRK IC50 (µM) | Kinase Selectivity S(35) at 30 nM | Reference |
| 38 | Core Scaffold | 0.153 | - | [4] |
| 51 | Optimized Lead | Low nanomolar | 0.012 | [4] |
Multi-Kinase Inhibitors (FLT3 and VEGFR2)
Structural optimization of a hit compound led to the discovery of potent multi-kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5]
-
Urea Moiety: The introduction of a phenylurea moiety was a key modification that led to potent inhibitory activity.[5]
-
Substitution on Phenylurea: The substitution pattern on the terminal phenyl ring of the urea group was critical for achieving high potency.[5]
Table 3: SAR of 1H-Pyrazolo[3,4-d]pyrimidine Analogs as FLT3 and VEGFR2 Inhibitors
| Compound | Linker at C4 | R-group on Phenylurea | MV4-11 IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| 1 | Amino | 3-methoxyphenyl | >10000 | >10000 | [5] |
| 33 | Oxy | 4-chloro-3-(trifluoromethyl)phenyl | 1.8 | 3.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core
A common synthetic route to the 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine scaffold involves a multi-step process starting from commercially available materials.[1][6][7]
Caption: General synthetic workflow for 1H-pyrazolo[3,4-d]pyrimidine analogs.
In Vitro Antiproliferative MTT Assay
The cytotoxic activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against various cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Biochemical Kinase Inhibition Assay
A luminescence-based assay is often employed to determine the inhibitory effect of the compounds on the activity of specific kinases.[8] This assay measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways
This compound analogs often exert their therapeutic effects by inhibiting key kinases in oncogenic signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[9] Inhibitors of EGFR block these downstream effects.
Caption: Simplified EGFR signaling pathway and point of inhibition.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[8]
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Conclusion
The this compound scaffold represents a highly valuable framework for the design of potent and selective kinase inhibitors. The extensive structure-activity relationship studies have provided critical insights into the structural requirements for potent inhibition of various kinases implicated in cancer and other diseases. The detailed experimental protocols and an understanding of the targeted signaling pathways outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and evaluation of novel therapeutic agents based on this versatile scaffold. Future efforts may focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and clinical potential.[10][11][12]
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - WCAIR [wcair.dundee.ac.uk]
In Silico Modeling of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology and inflammatory diseases. The diamino-substituted variant, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has garnered considerable interest for its ability to engage with the ATP-binding sites of various kinases. In silico modeling techniques have become indispensable in the rational design and optimization of these derivatives. This technical guide provides an in-depth overview of the computational methodologies employed in the study of this compound derivatives, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) analysis, and ADMET prediction. Detailed experimental protocols, summarized quantitative data, and visual representations of key workflows and signaling pathways are presented to facilitate a comprehensive understanding for researchers in the field of drug discovery.
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a key component of ATP. This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention. The 4,6-diamine substitution pattern on the pyrazolo[3,4-d]pyrimidine ring system provides crucial hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity and selectivity.[3]
In silico modeling plays a pivotal role in accelerating the drug discovery process for these compounds by providing insights into their binding modes, predicting their biological activity, and evaluating their pharmacokinetic properties before their synthesis and experimental testing. This guide will delve into the core computational techniques applied to this compound derivatives, offering a practical framework for their application.
Molecular Targets and Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of a range of protein kinases implicated in various diseases. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these inhibitors.
Key Kinase Targets
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are frequently observed in various cancers.[1][4]
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that mediate signaling from cytokine receptors. The JAK-STAT pathway is critical for immune and inflammatory responses.[5][6]
-
Breast Tumor Kinase (BRK/PTK6): A non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers, where it promotes cell migration and invasion.[3]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[7][8]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis, and its overexpression is associated with several cancers.[9]
-
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1): A mitochondrial chaperone protein with kinase activity, implicated in cellular stress responses and tumorigenesis.[10]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways involving some of the key kinase targets of this compound derivatives.
In Silico Methodologies and Protocols
A multi-faceted in silico approach is typically employed to evaluate this compound derivatives. The general workflow for these computational studies is outlined below.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.
Experimental Protocol:
-
Protein Preparation:
-
Select a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Repair any missing side chains or loops.
-
Energy minimize the protein structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D.
-
Assign correct bond orders and atom types.
-
Generate low-energy conformers and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or known active site residues.
-
Utilize a docking algorithm (e.g., Glide, AutoDock, GOLD) to systematically search for the optimal binding pose of each ligand within the defined binding site.
-
Score the generated poses using a scoring function to estimate the binding affinity. The pose with the best score is selected for further analysis.
-
-
Analysis of Results:
-
Visualize the docked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.
-
Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to assess the stability of the ligand-protein complex and to gain a more dynamic understanding of the binding interactions over time.
Experimental Protocol:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities to predict the activity of new compounds.
Experimental Protocol:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).
-
-
Model Building:
-
Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a mathematical model that relates the descriptors to the biological activity.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of candidate compounds.
Experimental Protocol:
-
Input Structures:
-
Provide the 2D or 3D structures of the this compound derivatives.
-
-
Prediction Models:
-
Utilize computational models and software (e.g., Discovery Studio, QikProp, SwissADME) that employ various algorithms to predict a range of physicochemical and pharmacokinetic properties.
-
-
Predicted Properties:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from in silico and in vitro studies of this compound derivatives against various kinase targets.
Table 1: In Vitro Inhibitory Activity and In Silico Docking Scores
| Compound ID | Target Kinase | IC50 (µM) | Docking Score (kcal/mol) | Key Hinge Region Interactions | Reference |
| 12b | EGFRWT | 0.016 | - | Met793 | [1][4] |
| 12b | EGFRT790M | 0.236 | - | Met793 | [1][4] |
| 51 | BRK/PTK6 | Low nM | - | Met267, Glu265 | [3] |
| 13t | JAK3 | 0.0001 | - | Cys909 (covalent) | [5] |
| 5h | PIM-1 | 0.60 | - | - | [9] |
| 42 | TRAP1 | - | -11.265 | Asp594, Cys532, Phe583, Ser536 | [10] |
| 10n | HPK1 | 0.029 | - | - | [7] |
Table 2: Predicted ADMET Properties for Representative Derivatives
| Property | Model | Predicted Value | Desirable Range |
| Aqueous Solubility | Discovery Studio | Low to Very Low | High |
| Intestinal Absorption | Discovery Studio | Good to Moderate | High (>80%) |
| BBB Penetration | Discovery Studio | Very Low | Low (for peripherally acting drugs) |
| CYP2D6 Inhibition | - | Non-inhibitor | Non-inhibitor |
| Hepatotoxicity | - | Low risk | Low risk |
| Ames Mutagenicity | - | Non-mutagenic | Non-mutagenic |
Note: The data in these tables are compiled from multiple sources and are intended to be representative. For specific values, please consult the cited literature.
Conclusion
In silico modeling provides a powerful and resource-efficient platform for the design and evaluation of this compound derivatives as potent and selective kinase inhibitors. The integrated application of molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction allows for a comprehensive assessment of potential drug candidates, guiding their optimization and prioritization for synthesis and experimental testing. This technical guide has outlined the core computational methodologies and provided a framework for their application, aiming to support researchers in the continued development of this important class of therapeutic agents. The continued advancement of computational techniques and computing power will undoubtedly further enhance the role of in silico modeling in the discovery of novel 1H-pyrazolo[3,4-d]pyrimidine-based drugs.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico screening of a series of 1,6-disubstituted 1 H-pyrazolo[3,4- d]pyrimidines as potential selective inhibitors of the Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Privileged Scaffold: A Technical Guide to 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine in Drug Design
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a foundation for potent and selective kinase inhibitors. Its structural resemblance to the adenine base of ATP allows molecules built upon this framework to effectively compete for the ATP-binding site within a wide range of protein kinases, many of which are critical targets in oncology and immunology.[1] This guide provides an in-depth exploration of the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine fragment, a key building block for developing these targeted therapies.[2] We will delve into its synthesis, biological significance, and application in the design of inhibitors for several key oncogenic kinases, supported by detailed experimental protocols and pathway visualizations.
The 1H-Pyrazolo[3,4-d]pyrimidine Core: Synthesis and Properties
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is versatile, often starting from a substituted pyrazole ring. A common strategy involves the use of a 5-amino-1H-pyrazole-4-carbonitrile precursor, which can undergo cyclization to form the fused pyrimidine ring.
A representative synthetic route to access the key 4,6-dichloro intermediate, which serves as a versatile precursor to the 4,6-diamine target, is as follows:
-
Pyrazole Formation: Reaction of ethoxymethylene malononitrile with phenylhydrazine yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[3]
-
Carboxamide Intermediate: Partial hydrolysis of the nitrile group using alcoholic sodium hydroxide produces the corresponding carboxamide derivative.[3]
-
Pyrimidine Ring Formation: Fusion of the carboxamide with urea leads to the formation of a 1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.[3]
-
Chlorination: Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride converts the dione into the highly reactive 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.[3]
-
Amination: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution. Reacting the dichloro-intermediate with various amines (including ammonia or protected amines) allows for the controlled installation of the desired amine functionalities, yielding the target 4,6-diamine scaffold and its derivatives.[3]
This synthetic flexibility allows for the introduction of diverse substituents at multiple positions, which is crucial for tuning the potency and selectivity of the final drug candidates.
A Privileged Scaffold for Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine core mimics the hydrogen bonding pattern of adenine, enabling it to anchor within the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1] The diamine variant provides key vectors for chemical modification to achieve high affinity and selectivity for specific kinase targets.
Caption: Logical relationship of the pyrazolopyrimidine scaffold.
Case Studies: Targeting Oncogenic Kinases
The versatility of the this compound scaffold is best illustrated through its successful application in developing inhibitors for a variety of cancer-related kinases.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose aberrant signaling drives the growth of numerous cancers. The pyrazolopyrimidine scaffold has been used to develop potent inhibitors of both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutation.[3][4]
Caption: Simplified EGFR signaling pathway.
Table 1: Activity of EGFR Inhibitors Based on the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold
| Compound | Modifications | EGFR WT IC₅₀ (µM) | EGFR T790M IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) | HCT-116 Cell Line IC₅₀ (µM) |
|---|---|---|---|---|---|
| 8 | N/A | N/A | N/A | 16.75 | 24.16 |
| 10 | N/A | N/A | N/A | 15.68 | 18.78 |
| 12a | N/A | N/A | N/A | 13.72 | 23.33 |
| 12b | N/A | 0.016 | 0.236 | 8.21 | 19.56 |
| Erlotinib | (Reference Drug) | 0.006 | N/A | 6.77 | 19.22 |
Data sourced from multiple studies.[3][4][5]
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies.[6] The scaffold has been adapted to create highly potent irreversible inhibitors.[6]
Caption: Simplified BTK signaling pathway.
Table 2: Activity of BTK Inhibitors Based on the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold
| Compound | Key Feature (Modification) | BTK IC₅₀ (nM) |
|---|---|---|
| 1a | Z = H | 10.0 |
| 1d | Z = H | 11.0 |
| 3b | Flexible cyclohexyl | 77.0 |
| 6a | Z = F | 1.7 |
| 6b | Z = F | 1.2 |
| 6c | Z = F | 1.5 |
| Ibrutinib | (Reference Drug) | Similar to 6b |
Data sourced from a 2024 study.[6]
Other Notable Kinase Targets
The scaffold has also been successfully employed to design inhibitors for several other important kinases:
-
RAF Kinases (BRAF, C-RAF): Derivatives featuring a bisarylurea moiety have been developed as pan-RAF inhibitors that bind to the DFG-out inactive conformation.[7] Compound 1v showed potent activity against BRAFV600E (IC₅₀ = 23.6 nM), wild-type BRAF (IC₅₀ = 51.5 nM), and C-RAF (IC₅₀ = 8.5 nM).[7]
-
Breast Tumor Kinase (BRK/PTK6): Novel derivatives have demonstrated low nanomolar IC₅₀ values against BRK, a non-receptor tyrosine kinase implicated in breast and other cancers.[8] The lead compound 51 was identified as a potent and selective inhibitor with anti-metastatic potential.[8]
-
Casein Kinase 1 (CK1): Through virtual screening and optimization, a derivative was discovered that potently inhibits CK1 with an IC₅₀ of 78 nM.[9]
Key Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. Below are detailed protocols for key assays cited in the development of these inhibitors.
General Synthesis of a C4/C6-Substituted Derivative (Suzuki Coupling Example)
This protocol describes a common method for introducing aryl groups at the C3 position, a key modification for many kinase inhibitors.[8]
Caption: Experimental workflow for Suzuki coupling.
-
Iodination: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in dimethylformamide (DMF), add N-Iodosuccinimide (NIS). Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure to obtain the crude 3-iodo intermediate.
-
Suzuki Coupling: In a reaction vessel, combine the 3-iodo intermediate, the desired (hydroxyphenyl)boronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃).
-
Reaction: Add a solvent mixture, typically 4:1 DMF:H₂O, and purge the system with an inert gas (e.g., nitrogen or argon). Heat the reaction to 90°C until completion.[8]
-
Purification: After cooling, perform an aqueous work-up and purify the final product using column chromatography to yield the desired C3-substituted pyrazolopyrimidine.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Plate Preparation: Use a 96-well or 384-well plate suitable for the detection method (e.g., fluorescence, luminescence).
-
Compound Addition: Add the test compounds (serially diluted in DMSO) to the wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Add the kinase enzyme and its specific peptide substrate to each well in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP (often at its Km concentration). Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various technologies, such as ADP-Glo™ (which measures ADP production) or antibody-based methods (ELISA).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (Anti-proliferative) Assay (MTT/MTS-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, MDA-MB-231) into 96-well plates at a predetermined density and allow them to adhere overnight.[3][8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period, typically 48 or 72 hours.
-
Reagent Addition: Add a tetrazolium salt reagent (like MTT or MTS) to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the salt into a colored formazan product.
-
Measurement: If using MTT, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot viability against compound concentration to calculate the IC₅₀ value.
Cell Cycle Analysis via Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.
-
Cell Treatment: Treat cells with the compound of interest at a specific concentration (e.g., its IC₅₀) for a defined period (e.g., 48 hours).[3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[3][7]
Pharmacokinetic Challenges and Future Directions
Despite their potent biological activity, many pyrazolo[3,4-d]pyrimidine derivatives suffer from poor aqueous solubility, which can hinder their development as clinical drug candidates.[10] Research into formulation strategies, such as encapsulation in liposomes or albumin nanoparticles, has shown promise in improving the solubility and pharmacokinetic profiles of these compounds, representing an important avenue for future development.[10]
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives: A Technical Guide to Key Molecular Targets
Introduction: The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of potent and selective inhibitors targeting key players in various disease pathologies, particularly cancer and autoimmune disorders. This technical guide provides an in-depth overview of the prominent therapeutic targets of derivatives based on the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Key Therapeutic Targets and Quantitative Data
The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold allows for substitutions that can be tailored to achieve high affinity and selectivity for a range of protein kinases and other enzymes. The following tables summarize the quantitative inhibitory activities of various derivatives against their primary molecular targets.
| Target Kinase | Derivative | IC50 (nM) | Cell Line(s) | Reference |
| BRK/PTK6 | Compound 51 | 3.37 ± 2.19 | - | [1] |
| Compound 38 | 153 | - | [1] | |
| HPK1 | Compound 10n | 29.0 | - | [2] |
| EGFRWT | Compound 12b | 16 | A549, HCT-116 | [3][4] |
| Compound 16 | 34 | - | [5] | |
| Compound 4 | 54 | - | [5] | |
| EGFRT790M | Compound 12b | 236 | - | [3][4] |
| CK1 | 1-(3-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)phenyl)-3-(3-chloro-4-fluorophenyl)urea | 78 | - | [6] |
| PAK1 | ZMF-10 | 174 | MDA-MB-231 | [7] |
| PLK4 | Compound 24j | 0.2 | MCF-7, BT474, MDA-MB-231 | [8] |
| JAK3 | Compound 13t | 0.1 | - | [9] |
| Target Enzyme | Derivative | IC50 (µM) | Cell Line(s) | Reference |
| DHFR | Compound 7f | < 1 | MCF-7 | [10] |
| Methotrexate (Reference) | 5.61 | MCF-7 | [10] |
| Compound | Cell Line | GI50 (µM) | Reference |
| Compound XVI (NSC 833644) | Full 60-cell panel | 1.17 - 18.40 | [11] |
| Compound 15 | Full 60-cell panel | 0.018 - 9.98 | [5] |
| Compound 16 | Full 60-cell panel | 0.018 - 9.98 | [5] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [12] |
Signaling Pathways and Mechanisms of Action
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine exert their therapeutic effects by modulating critical signaling pathways implicated in cell proliferation, survival, migration, and immune regulation.
EGFR Signaling Pathway Inhibition
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit both wild-type and mutant forms of EGFR, which are often overexpressed or constitutively active in various cancers.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure for its ability to interact with a wide range of biological targets. Its structural similarity to the purine base adenine allows it to function as an effective ATP-competitive inhibitor, particularly for protein kinases.[1][2][3] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[4] Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been successfully developed as potent inhibitors against various kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Janus Kinase (JAK), and others, demonstrating their versatility and therapeutic potential.[1][4][5][6]
These application notes provide detailed protocols for the synthesis of a representative 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core structure, along with methodologies for evaluating its kinase inhibition activity both biochemically and in cell-based assays.
Experimental Protocols
Protocol 1: Synthesis of N4, N6-disubstituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
This protocol outlines a common multi-step synthesis adapted from methodologies described in the literature.[1][2] It involves the creation of the pyrazole ring, cyclization to form the pyrazolopyrimidine core, chlorination, and subsequent nucleophilic substitution to yield the target diamine compounds.
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Dissolve ethoxymethylene malononitrile in absolute ethanol.
-
Add phenylhydrazine to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and collect the resulting precipitate by filtration. Wash with cold ethanol and dry to yield the product.
Step 2: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
-
Suspend the pyrazole-4-carbonitrile product from Step 1 in absolute ethanol.
-
Add a solution of sodium hydroxide in ethanol.
-
Reflux the mixture for 5 hours to achieve partial hydrolysis.[2]
-
Cool, neutralize with a suitable acid (e.g., dilute HCl), and collect the precipitate by filtration.
Step 3: Synthesis of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
-
Mix the pyrazole-4-carboxamide product from Step 2 with urea.
-
Heat the mixture (fusion) at approximately 190°C for 2 hours.[7]
-
Cool the reaction mass and treat with a basic solution (e.g., 10% KOH) followed by acidification (pH 4-5) to precipitate the product.[7]
-
Filter, wash with water, and dry.
Step 4: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Add the dione product from Step 3 to a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2]
-
Reflux the mixture for 4-28 hours until the reaction is complete (monitored by TLC).[2][7]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry.[7] This dichloro-intermediate is a key precursor for diversification.
Step 5: Synthesis of N4,N6-disubstituted Diamine Derivatives
-
To synthesize a mono-substituted intermediate, dissolve the dichloro-precursor from Step 4 in ethanol and add one equivalent of the first desired amine and a base like triethylamine (TEA). Stir at room temperature.[1][2]
-
To synthesize the final diamine, take the mono-substituted intermediate (or the dichloro-precursor directly) and dissolve it in a suitable solvent (e.g., ethanol).
-
Add the second desired amine (or a mixture of amines) and TEA.
-
After completion, evaporate the solvent under reduced pressure. The resulting precipitate can be purified by recrystallization or column chromatography to yield the final N4,N6-disubstituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine product.[1]
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the in vitro potency (IC₅₀) of synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque)
-
Luminometer
Method:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 1H-pyrazolo[3,4-d]pyrimidine derivatives) in a suitable buffer (e.g., with DMSO).
-
Kinase Reaction:
-
In each well of a multi-well plate, add the kinase, the substrate, and ATP.
-
Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the reaction and incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously measures the newly synthesized ATP through a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Synthesized inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[5]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Quantitative Data Summary
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop potent inhibitors against a diverse range of kinases. The tables below summarize the inhibitory activities of representative compounds from the literature.
Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for cellular assays) | Cellular IC₅₀ (µM) | Reference |
| 12b | EGFRWT | 16 | A549 | 8.21 | [1][2] |
| 12b | EGFRT790M | 236 | HCT-116 | 19.56 | [1][2] |
| 38 | BRK/PTK6 | 153 | - | - | [5] |
| 51 | BRK/PTK6 | Low Nanomolar | MDA-MB-231 | >10 | [5] |
| 10n | HPK1 | 29 | - | - | [8][9] |
| 33 | FLT3 | Potent | MV4-11 (AML) | Potent | [10][11] |
| 33 | VEGFR2 | Potent | - | - | [10][11] |
| 13t | JAK3 | 0.1 | - | - | [6] |
| Lead Cmpd. | CK1 | 78 | - | - | [12] |
| 23c | RET | Significant | BaF3/CCDC6-RET | Significant | [13] |
*Exact IC₅₀ values were described qualitatively as "low nanomolar" or "potent" in the source material.
Mechanism of Action Visualization
1H-pyrazolo[3,4-d]pyrimidine derivatives typically act as Type I kinase inhibitors. They compete with endogenous ATP for binding to the ATP-binding pocket of the kinase in its active conformation, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clausiuspress.com [clausiuspress.com]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 12. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 1H-Pyrazolo[3,4-d]pyrimidine-based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][3] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a hallmark of various cancers, making it a critical target for anti-cancer therapies.[4] The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent EGFR inhibitors, largely due to its structural similarity to the adenine ring of ATP, allowing it to competitively bind to the kinase domain of EGFR.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the screening and characterization of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives as EGFR inhibitors.
Mechanism of Action
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[6] The core structure mimics the adenine portion of ATP, enabling it to dock into the ATP-binding pocket of the EGFR kinase domain.[5] Various substitutions on the pyrazolopyrimidine ring are strategically designed to interact with key amino acid residues and hydrophobic pockets within the active site, thereby enhancing binding affinity and inhibitory potency against both wild-type and mutant forms of EGFR.[5][6]
Data Presentation: Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the in vitro efficacy of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives against EGFR and cancer cell lines.
Table 1: EGFR Kinase Inhibitory Activity
| Compound | Target EGFR | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12b | EGFRwt | 0.016 | Erlotinib | 0.006 |
| Compound 12b | EGFR T790M | 0.236 | Erlotinib | 0.563 |
| Compound 8 | EGFRwt | 0.026 | Erlotinib | 0.006 |
| Compound 10 | EGFRwt | 0.021 | Erlotinib | 0.006 |
| Compound 12a | EGFRwt | 0.019 | Erlotinib | 0.006 |
| Compound 4 | EGFR | 0.054 | - | - |
| Compound 15 | EGFR | 0.135 | - | - |
| Compound 16 | EGFR | 0.034 | - | - |
Data sourced from multiple studies.[5][6]
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 12b | A549 | Lung Cancer | 8.21 |
| Compound 12b | HCT-116 | Colon Cancer | 19.56 |
| Compound 15 | Various | Multiple | GI50: 1.18 - 8.44 |
| Compound 16 | Various | Multiple | GI50: 0.018 - 9.98 |
Data sourced from multiple studies.[5][6]
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Screening.
Experimental Protocols
Biochemical Assay: EGFR Kinase Activity (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolopyrimidine derivatives in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based Assay: Cell Proliferation (MTS Assay)
This colorimetric assay assesses the effect of the EGFR inhibitor on the proliferation of cancer cells that depend on EGFR signaling.[7]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, HCT-116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTS reagent
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle (DMSO).
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm.
-
The percentage of proliferation inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 or GI50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of the inhibitor on EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-overexpressing cell line (e.g., A431)
-
Cell culture medium
-
EGF
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control.
-
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing HPK1 Inhibitors Using 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling therapeutic target in immuno-oncology.[1][2] HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint by attenuating T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2] Inhibition of HPK1 can enhance T-cell activation, cytokine production, and anti-tumor immunity.[3] The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising starting point for the development of potent and selective HPK1 inhibitors.[4][5] This document provides detailed application notes and protocols for utilizing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives to develop novel HPK1 inhibitors.
HPK1 Signaling Pathway
Upon TCR engagement, HPK1 is recruited to a signaling complex involving adaptor proteins like SLP-76.[1] Activated HPK1 then phosphorylates SLP-76 on serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76.[3] This action dampens the downstream signaling cascade, leading to reduced T-cell activation.[3] Pharmacological inhibition of HPK1 blocks this phosphorylation event, thereby sustaining TCR signaling and enhancing the immune response.[6]
Data Presentation: HPK1 Inhibitory Activity
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has yielded potent HPK1 inhibitors. A notable example, compound 10n , demonstrated significant inhibitory activity in biochemical assays.[4][5] Below is a summary of its activity and a comparison with other known HPK1 inhibitors.
| Compound ID | Scaffold Class | HPK1 IC50 (nM) | Cellular p-SLP-76 IC50 (µM) | Reference |
| 10n | 1H-Pyrazolo[3,4-d]pyrimidine | 29.0 | <0.1 | [4][5] |
| Compound 22 | Diaminopyrimidine carboxamide | 0.061 | Not Reported | |
| Compound K (BMS) | Not Disclosed | 2.6 | Not Reported | |
| GNE-1858 | Not Disclosed | 1.9 | Not Reported | |
| XHS | Piperazine analog | 2.6 | 0.6 | |
| M074-2865 | Not Disclosed | 2930 | Not Reported |
Experimental Protocols
Biochemical HPK1 Kinase Activity Assay (ADP-Glo™ Protocol)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test inhibitor or vehicle (DMSO).
-
Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-SLP-76
This protocol describes how to measure the inhibition of HPK1 in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
This compound test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-β-Actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. For accurate comparison, strip the membrane and re-probe for total SLP-76 and a loading control. Normalize the phospho-SLP-76 signal to the total SLP-76 and loading control signals.
-
Kinase Selectivity Profiling
To ensure the developed inhibitors are specific for HPK1, it is crucial to screen them against a panel of other kinases, especially those within the MAP4K family. This is typically performed by specialized vendors using high-throughput screening platforms.
General Approach:
-
Compound Submission: Provide the this compound derivative at a specified concentration.
-
Single-Dose Screening: The compound is initially screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400). The percent inhibition for each kinase is determined.
-
IC50 Determination: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the precise IC50 value.
-
Selectivity Analysis: The selectivity of the compound is determined by comparing its IC50 value for HPK1 to its IC50 values for other kinases. A high selectivity ratio (IC50 off-target / IC50 HPK1) is desirable.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of potent and selective HPK1 inhibitors for cancer immunotherapy. The protocols and data presented in this document provide a framework for researchers to characterize novel compounds based on this scaffold. By utilizing robust biochemical and cellular assays, and by carefully assessing kinase selectivity, novel drug candidates with the potential to enhance anti-tumor immunity can be identified and advanced.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives in Anti-Cancer Assays
Introduction
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1][2] Derivatives of this core, particularly those with diamine substitutions at the 4 and 6 positions, have emerged as potent anti-cancer agents by targeting various signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[3][4] This document provides a comprehensive overview of the application of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine and its related derivatives in anti-cancer research, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Mechanism of Action
Derivatives of the 1H-Pyrazolo[3,4-d]pyrimidine core exert their anti-cancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression. Notably, these compounds have been shown to target:
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type (WT) and mutant EGFR.[5][6] By binding to the ATP-binding site of the EGFR tyrosine kinase, these compounds block downstream signaling pathways responsible for cell proliferation and survival.[5][7]
-
Proto-Oncogene Tyrosine-Protein Kinase (Src) and Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl): The pyrazolopyrimidine scaffold is a known inhibitor of Src family and Abl tyrosine kinases, which are often dysregulated in various cancers.[4]
-
PIM-1 Kinase: Certain derivatives have demonstrated significant inhibitory activity against PIM-1, a serine/threonine kinase that plays a role in cell cycle progression and apoptosis.[8]
-
Breast Tumor Kinase (BRK/PTK6): Novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds have been developed as selective inhibitors of BRK, a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio.[5][10] They have also been shown to cause cell cycle arrest, primarily at the S and G2/M phases, thereby preventing cancer cell division.[5][7]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis through the generation of ROS, leading to mitochondrial membrane potential loss and subsequent activation of caspases.[10]
Quantitative Data Summary
The anti-proliferative activity of various 1H-Pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against a wide range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected compounds from the literature.
Table 1: In Vitro Anti-proliferative Activity (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 12b | A549 (Lung) | 8.21 | EGFR | [5][11] |
| HCT-116 (Colon) | 19.56 | EGFR | [5][11] | |
| Compound 16 | MDA-MB-468 (Breast) | IC50 determined | EGFR, P-glycoprotein inhibition | [7] |
| Compound 5h | HCT-116 (Colon) | 1.51 | PIM-1 Kinase | [8] |
| Compound 6c | MCF-7 (Breast) | 7.68 | PIM-1 Kinase | [8] |
| Compound 7 | A549 (Lung) | 68.75 | Proliferation Inhibition | [12] |
| Caco-2 (Colon) | 73.08 | Proliferation Inhibition | [12] | |
| HeLa (Cervical) | 43.75 | Proliferation Inhibition | [12] | |
| HT1080 (Fibrosarcoma) | 17.50 | Proliferation Inhibition | [12] | |
| Compound VIIa | 57 different cell lines | 0.326 - 4.31 | Antitumor | [4] |
| Compound 1d | MCF-7 (Breast) | 1.74 | Anti-proliferative | [13] |
Table 2: NCI-60 Cell Line Screening (GI50 in µM)
| Compound ID | Cell Line Panel | GI50 Range (µM) | Key Sensitive Lines | Reference |
| Compound 15 | NCI-60 | 1.18 - 8.44 | Leukemia, Non-Small Cell Lung, Colon, Melanoma, Ovarian, Renal, Breast | [7] |
| Compound 16 | NCI-60 | 0.018 - 9.98 | Leukemia, Non-Small Cell Lung, Colon, CNS, Renal, Breast | [7] |
| PP-31d | NCI-60 | IC50 of 2 µM on NCI-H460 | NCI-H460 (Lung), OVCAR-4 (Ovarian), 786-0 (Renal), A549 (Lung), ACHN (Renal) | [10] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
1H-Pyrazolo[3,4-d]pyrimidine derivative compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.[3] Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell adherence.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyrimidine compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds (e.g., 10 to 500 µM).[3] Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
1H-Pyrazolo[3,4-d]pyrimidine derivative compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
1H-Pyrazolo[3,4-d]pyrimidine derivative compounds
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Visualizations
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by pyrazolopyrimidine derivatives.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis using flow cytometry.
Logical Relationship: From Scaffold to Cellular Effect
Caption: Relationship between the pyrazolopyrimidine scaffold and its anti-cancer effects.
References
- 1. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives, a class of compounds demonstrating significant potential in oncology. The protocols outlined below are foundational for assessing the cytotoxic and kinase inhibitory activities of these derivatives, enabling the identification and characterization of lead compounds for further development.
Data Presentation: Summary of Biological Activities
The following tables summarize the in vitro biological activities of various 1H-pyrazolo[3,4-d]pyrimidine derivatives as reported in the literature. This data facilitates a comparative analysis of their potency and selectivity against different cancer cell lines and kinase targets.
Table 1: Cytotoxic Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | Caco-2 | Colon Cancer | - | |
| A549 | Lung Cancer | - | ||
| HT1080 | Fibrosarcoma | - | ||
| Hela | Cervical Cancer | - | ||
| Compound 7 | Caco-2 | Colon Cancer | 73.08 | |
| A549 | Lung Cancer | 43.75 | ||
| HT1080 | Fibrosarcoma | 68.75 | ||
| Hela | Cervical Cancer | 17.50 | ||
| Compound 12b | A549 | Lung Cancer | 8.21 | [1] |
| HCT-116 | Colon Cancer | 19.56 | [1] | |
| Compound 15 | Various | Broad Spectrum | GI50: 0.018 - 9.98 | [2] |
| Compound 16 | Various | Broad Spectrum | GI50: 0.018 - 9.98 | [2] |
| Compound 5b | MCF-7 | Breast Cancer | 3-10 | [3] |
| HCT116 | Colon Cancer | 3-10 | [3] | |
| HePG-2 | Liver Cancer | 3-10 | [3] | |
| Compound 5i | MCF-7 | Breast Cancer | 3-10 | [3] |
| HCT116 | Colon Cancer | 3-10 | [3] | |
| HePG-2 | Liver Cancer | 3-10 | [3] | |
| Compound 9e | MCF-7 | Breast Cancer | 3-10 | [3] |
| HCT116 | Colon Cancer | 3-10 | [3] | |
| HePG-2 | Liver Cancer | 3-10 | [3] |
Table 2: Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 4 | EGFR | 0.054 | [2] |
| Compound 15 | EGFR | 0.135 | [2] |
| Compound 16 | EGFR | 0.034 | [2] |
| Compound 12b | EGFR (Wild Type) | 0.016 | [1] |
| EGFR (T790M Mutant) | 0.236 | [1] | |
| Compound 5i | EGFR | 0.3 | [3] |
| VEGFR2 | 7.60 | [3] | |
| Compound 13t | JAK3 | 0.0001 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the evaluation of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1H-Pyrazolo[3,4-d]pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in the different phases of the cell cycle.[5][6]
Materials:
-
Cancer cells treated with pyrazolopyrimidine derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the test compounds for a specified duration (e.g., 24 or 48 hours), harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general method for measuring the inhibitory activity of the pyrazolopyrimidine derivatives against specific kinases (e.g., EGFR, PIM-1, JAK3) using a luminescence-based assay that quantifies ADP production.[7][8][9][10]
Materials:
-
Recombinant kinase (e.g., EGFR, PIM-1, JAK3)
-
Kinase-specific substrate
-
ATP
-
1H-Pyrazolo[3,4-d]pyrimidine derivatives
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1H-pyrazolo[3,4-d]pyrimidine derivatives and a general experimental workflow for their in vitro evaluation.
Caption: General experimental workflow for the in vitro evaluation of pyrazolopyrimidine derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyrazolopyrimidine derivatives.
Caption: PIM-1 kinase signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assays of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine compounds. The described methods are essential for evaluating anticancer properties, including cytotoxicity, mechanism of action, and target engagement.
Introduction
1H-Pyrazolo[3,4-d]pyrimidine derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, particularly as kinase inhibitors.[1] Many of these compounds have been investigated as potential therapeutic agents for various diseases, most notably cancer.[2] The pyrazolopyrimidine scaffold serves as a versatile backbone for the design of inhibitors targeting key signaling proteins such as Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[3][4] Dysregulation of these kinase signaling pathways is a hallmark of numerous malignancies.[1][3]
This document outlines key cell-based assays to assess the efficacy and cellular effects of novel this compound compounds. The protocols provided herein cover the assessment of cell viability, the induction of apoptosis (programmed cell death), and the analysis of cell cycle progression.
Data Presentation: In Vitro Activity of Pyrazolopyrimidine Compounds
The following table summarizes the in vitro activity of representative 1H-Pyrazolo[3,4-d]pyrimidine compounds against various cancer cell lines and kinases.
| Compound ID | Target Kinase | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 12b | EGFRWT | A549 (Lung) | Antiproliferative (MTT) | 8.21 | [4] |
| HCT-116 (Colon) | Antiproliferative (MTT) | 19.56 | [4] | ||
| EGFRWT | - | Kinase Inhibition | 0.016 | [4] | |
| EGFRT790M | - | Kinase Inhibition | 0.236 | [4] | |
| Compound 13t | JAK3 | - | Kinase Inhibition | 0.0001 | [5] |
| Compound 15 | EGFR | - | Kinase Inhibition | 0.135 | [6][7] |
| Compound 16 | EGFR | - | Kinase Inhibition | 0.034 | [6][7] |
| VIIa | - | 57 different cell lines | Antitumor Activity | 0.326 - 4.31 | [2] |
| Pyrazolopyrimidine 51 | BRK/PTK6 | - | Kinase Inhibition | 0.00337 | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways commonly targeted by 1H-Pyrazolo[3,4-d]pyrimidine compounds.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).[9]
Workflow Diagram
Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound. Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]
Workflow Diagram
Protocol
-
Cell Treatment: Seed cells and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[9]
-
Cell Harvesting: Harvest cells (including floating cells in the medium) by trypsinization and wash with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]
Workflow Diagram
Protocol
-
Cell Treatment: Treat cells with the compound for a specified time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.[9]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[9]
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).[9]
-
Incubation: Incubate the cells in the staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[12]
Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[3]
Workflow Diagram
Protocol
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.[3]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of a 384-well plate.[3]
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase (e.g., JAK2, EGFR), and the specific peptide substrate.[3]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.[3]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).[3]
-
Signal Detection: After incubation, add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition.[3]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Evaluating the Efficacy of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for testing the in vivo efficacy of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives. This class of compounds has shown significant therapeutic potential in various disease areas, including oncology and inflammation, primarily through the inhibition of key signaling kinases. The following sections detail the use of relevant animal models and standardized protocols to assess the pharmacological activity of these compounds.
Introduction to 1H-Pyrazolo[3,4-d]pyrimidines
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a core structure in a variety of kinase inhibitors.[1] Its resemblance to adenine allows it to competitively bind to the ATP-binding sites of numerous kinases, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.[2][3] Derivatives of this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases, and the mammalian Target of Rapamycin (mTOR), making them promising candidates for targeted therapies.[2][3][4]
Preclinical Efficacy Testing in Oncology
Xenograft models are a cornerstone for the preclinical evaluation of anticancer agents, allowing for the assessment of a compound's therapeutic efficacy in a physiological context.[5]
Subcutaneous Xenograft Model
This model is widely used to evaluate the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives on solid tumors.
Experimental Workflow:
Caption: Workflow for subcutaneous xenograft studies.
Protocol:
-
Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in appropriate media.[6][7]
-
Harvest cells during the logarithmic growth phase and perform a viable cell count.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5-10 x 10^6 cells per 0.1 mL.[8][9]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Monitor mice daily for tumor development.
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
When the average tumor volume reaches 100-150 mm³, randomize mice into control and treatment groups (n=8-10 per group).[8]
-
Administer the pyrazolo[3,4-d]pyrimidine derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Continue tumor volume measurements throughout the study.
-
Primary endpoints include Tumor Growth Inhibition (TGI) and tumor regression.[5]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 |
| Compound X | 10 | 800 ± 150 | 46.7 |
| Compound X | 30 | 450 ± 100 | 70.0 |
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a rapid and effective method for screening the in vivo anticancer potential of novel compounds.
Protocol:
-
Tumor Induction:
-
Inject 1 x 10^6 viable EAC cells intraperitoneally into each mouse.[10]
-
-
Treatment:
-
24 hours post-inoculation, begin treatment with the pyrazolo[3,4-d]pyrimidine derivative or vehicle control for 7-10 consecutive days.[10]
-
-
Endpoint Analysis:
-
Monitor mice for mortality and calculate the Mean Survival Time (MST) for each group.
-
Calculate the Increase in Life Span (% ILS) using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.[10]
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Survival Time (days) | Increase in Life Span (%) |
| Vehicle Control | 0 | 18.5 ± 1.2 | 0 |
| Compound Y | 25 | 25.0 ± 1.5 | 35.1 |
| Compound Y | 50 | 31.2 ± 2.0 | 68.6 |
Preclinical Efficacy Testing in Inflammation
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Carrageenan-Induced Paw Edema Model
This is an acute model of inflammation used to assess the anti-inflammatory effects of test compounds.
Protocol:
-
Compound Administration:
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume (mL) at 3h | Edema Inhibition (%) at 3h |
| Control | 0 | 1.8 ± 0.1 | 0 |
| Compound Z | 20 | 1.1 ± 0.08 | 38.9 |
| Celecoxib | 10 | 0.9 ± 0.05 | 50.0 |
Cotton Pellet-Induced Granuloma Model
This model is used to evaluate the efficacy of compounds on the proliferative phase of chronic inflammation.[13][14]
Protocol:
-
Granuloma Induction:
-
Anesthetize rats and implant sterile cotton pellets subcutaneously in the axilla region.
-
-
Compound Administration:
-
Administer the test compound or vehicle daily for 7 days.
-
-
Endpoint Analysis:
-
On day 8, euthanize the rats and dissect the cotton pellets.
-
Dry the pellets and weigh them to determine the amount of granulomatous tissue formed.
-
Calculate the percentage of inhibition of granuloma formation compared to the control group.
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Dry Granuloma Weight (mg) | Inhibition of Granuloma (%) |
| Control | 0 | 150 ± 10 | 0 |
| Compound A | 20 | 95 ± 8 | 36.7 |
| Diclofenac Sodium | 5 | 80 ± 6 | 46.7 |
Signaling Pathways Modulated by 1H-Pyrazolo[3,4-d]pyrimidines
Many pyrazolo[3,4-d]pyrimidine derivatives exert their therapeutic effects by inhibiting key kinases involved in cell proliferation and survival.
Potential Signaling Pathway Inhibition:
Caption: Inhibition of key oncogenic signaling pathways.
These compounds can inhibit Receptor Tyrosine Kinases (RTKs) like VEGFR-2, downstream effectors in the PI3K/Akt/mTOR pathway, and CDKs that regulate the cell cycle.[2][3][15] This multi-targeted inhibition can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
Other Therapeutic Applications
The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold has led to its investigation in other diseases, such as visceral leishmaniasis, where derivatives have shown efficacy in mouse models when administered orally.[16][17][18] This highlights the broad therapeutic potential of this chemical class and the importance of in vivo models for discovering and validating new applications.
References
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. xenograft.org [xenograft.org]
- 6. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 18. Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of adenine. This structural similarity allows compounds from this class to function as competitive inhibitors for ATP-binding sites in a variety of enzymes, most notably protein kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major target for therapeutic intervention.[2][3] Libraries of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives have been successfully screened to identify potent inhibitors of various kinases, including Breast Tumor Kinase (BRK/PTK6), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 3 (JAK3).[1][4][5] These inhibitors have shown promise in preclinical studies for their anti-proliferative and anti-metastatic potential.[2][4]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify and characterize novel kinase inhibitors. The protocols are designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs.
Key Signaling Pathways Targeted by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
Several signaling pathways have been identified as being modulated by 1H-pyrazolo[3,4-d]pyrimidine-based inhibitors. A key example is the inhibition of oncogenic kinases that drive cancer progression.
BRK/PTK6 Signaling Pathway
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas.[4] BRK activation promotes cancer cell migration, invasion, and metastasis through the phosphorylation of multiple downstream substrates.[4] The following diagram illustrates the central role of BRK in oncogenic signaling.
Caption: BRK/PTK6 signaling cascade.
Experimental Protocols
A typical high-throughput screening campaign for identifying novel kinase inhibitors from a this compound library involves a primary biochemical screen followed by secondary cell-based assays for hit confirmation and characterization.
High-Throughput Screening Workflow
The overall workflow for the HTS campaign is depicted below.
Caption: High-throughput screening workflow.
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for a 384-well plate format and is suitable for the primary high-throughput screening of the compound library.[6][7] The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.
Materials and Reagents:
-
Recombinant human kinase (e.g., BRK/PTK6, EGFR)
-
Kinase substrate (specific to the kinase of interest)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound compound library in DMSO
-
Known kinase inhibitor (e.g., Staurosporine, as a positive control)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well solid white microplates
-
Luminometer plate reader
Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO (for negative and positive controls) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final volume should be 11 µL.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of hit compounds on the viability and proliferation of cancer cell lines.[2]
Materials and Reagents:
-
Cancer cell line (e.g., MDA-MB-231 for BRK, A549 for EGFR)[1][4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader (570 nm)
Experimental Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere for 24 hours.[2]
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the IC₅₀ values by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison of the inhibitory activities of the compounds.
Table 1: Single-Point Inhibition of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives against BRK Kinase
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 2.0 | 95.2 |
| Cmpd-002 | 2.0 | 12.5 |
| Cmpd-003 | 2.0 | 88.7 |
| ... | ... | ... |
| Staurosporine | 2.0 | 99.8 |
Table 2: IC₅₀ Values of Hit Compounds against Target Kinases and Cancer Cell Lines
| Compound ID | Kinase IC₅₀ (µM) | Cell Line IC₅₀ (µM) (e.g., A549) |
| Cmpd-001 | 0.153 | 8.21 |
| Cmpd-003 | 0.098 | 15.68 |
| Cmpd-008 | 0.026 | 16.75 |
| Cmpd-010 | 0.021 | 15.68 |
| Cmpd-012b | 0.016 | 8.21 |
| Erlotinib | 0.006 | 6.77 |
Data in tables are representative and compiled from various sources for illustrative purposes.[1][4]
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are examples and may require optimization for specific experimental conditions.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine analogs, a class of compounds with significant interest in medicinal chemistry due to their potent inhibitory activity against various protein kinases. These analogs serve as promising scaffolds for the development of novel therapeutics, particularly in oncology.
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine core is a purine isostere and has been identified as a privileged scaffold in the design of kinase inhibitors.[1] Analogs of this compound have demonstrated potent inhibition of several key kinases involved in cell cycle regulation and oncogenic signaling, including Cyclin-Dependent Kinases (CDKs) and Src family kinases.[2][3][4] By competing with ATP for the kinase binding site, these compounds can modulate cellular pathways that are often dysregulated in cancer, leading to anti-proliferative and pro-apoptotic effects.[5][6] This protocol outlines a reliable method for the synthesis of the key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, and its subsequent conversion to the desired 4,6-diamine analogs.
Synthetic Workflow
The synthesis of this compound analogs typically follows a multi-step process, beginning with the cyclization of a pyrazole precursor, followed by chlorination and subsequent amination.
Caption: General synthetic scheme for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
This protocol describes the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
5-amino-1H-pyrazole-4-carboxamide
-
Urea
-
10% Potassium hydroxide (KOH) solution
-
Dilute hydrochloric acid (HCl)
Procedure:
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 190°C for 2 hours.[5]
-
The reaction mixture is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
A 10% KOH solution is added, followed by careful acidification with dilute HCl to a pH of 4-5.[5]
-
The resulting precipitate is collected by suction filtration to obtain the product as a white solid.[5]
Protocol 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol details the chlorination of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol using phosphorus oxychloride.
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol is refluxed in an excess of phosphorus oxychloride (POCl₃) at 110°C for 4 hours.[5]
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into ice water with stirring.
-
The resulting solid is collected by filtration, washed with ice-water, and dried to yield the desired product.[5]
Protocol 3: Synthesis of this compound Analogs
This protocol describes the final amination step to generate the target diamine analogs.
Materials:
-
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Desired amine (e.g., ammonia, primary or secondary amines)
-
Solvent (e.g., ethanol, isopropanol)
-
Triethylamine (optional, as a base)
Procedure:
-
A solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with an excess of the desired amine (at least 2 equivalents).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is purified by a suitable method, such as column chromatography or recrystallization, to afford the final this compound analog.
Data Presentation
The following table summarizes the biological activity of representative 1H-pyrazolo[3,4-d]pyrimidine analogs as kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference |
| Analog 1 | CDK2/cyclin A2 | 0.061 | HCT-116 | Not specified | [2][7] |
| Analog 2 | Src | <0.0005 | MDA-MB-231 | Low nanomolar | [3] |
| Analog 3 | EGFRWT | 0.016 | A549 | 8.21 | [8][9] |
| Analog 3 | EGFRT790M | 0.236 | HCT-116 | 19.56 | [8][9] |
| Analog 4 | JAK3 | 0.0001 | Not specified | Not specified | [10] |
| Analog 5 | BRK/PTK6 | 0.00337 | Not specified | Not specified | [11] |
Signaling Pathways
This compound analogs primarily exert their anti-cancer effects by inhibiting key kinases in cellular signaling pathways that control cell proliferation and survival.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression.[2] Their inhibition by pyrazolo[3,4-d]pyrimidine analogs leads to cell cycle arrest, typically at the G1/S or G2/M phases, and can induce apoptosis.[1]
Caption: Inhibition of the CDK pathway by pyrazolo[3,4-d]pyrimidine analogs.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[4] Inhibition of Src can disrupt these processes, which are often hyperactivated in cancer.
Caption: Inhibition of the Src kinase pathway by pyrazolo[3,4-d]pyrimidine analogs.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine in Visceral Leishmaniasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health challenge. Current treatment options are limited by issues of toxicity, emerging resistance, and difficult administration routes. The development of new, safe, and effective oral therapies is a critical priority. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising starting point for the discovery of novel antileishmanial agents. This document provides detailed application notes and protocols based on published research, focusing on the 6-amino-1H-pyrazolo[3,4-d]pyrimidine series, which has demonstrated in vivo efficacy against visceral leishmaniasis.
Core Compound Structure
The foundational structure for the compounds discussed is 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine. Research has primarily focused on derivatives of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of key compounds from the 6-amino-1H-pyrazolo[3,4-d]pyrimidine series as identified in visceral leishmaniasis research.[1]
Table 1: In Vitro Activity against Leishmania donovani
| Compound ID | Ld InMac pIC50 (THP-1 cells) | Standard Deviation |
| 2 | 6.2 | ≤0.3 |
| 3 | 5.8 | ≤0.3 |
| 4 | 5.9 | ≤0.3 |
| 5 | 6.1 | ≤0.3 |
| 6 | 6.0 | ≤0.3 |
| 7 | 6.4 | ≤0.3 |
| 8 | 6.6 | ≤0.3 |
| 9 | 6.5 | ≤0.3 |
| 10 | 6.3 | ≤0.3 |
| 11 | 6.1 | ≤0.3 |
| 12 | 6.4 | ≤0.3 |
| 13 | 6.2 | ≤0.3 |
| 14 | 6.1 | ≤0.3 |
| 15 | 6.0 | ≤0.3 |
| 16 | 6.3 | ≤0.3 |
| 17 | 6.2 | ≤0.3 |
| 18 | 6.2 | ≤0.3 |
| 19 | 6.5 | ≤0.3 |
| 20 | 6.5 | ≤0.3 |
| 21 | 6.6 | ≤0.3 |
| 22 | 6.4 | ≤0.3 |
| 23 | 6.3 | ≤0.3 |
| 24 | 6.4 | ≤0.3 |
| 25 | 6.5 | ≤0.3 |
| 26 | 6.3 | ≤0.3 |
| 27 | 6.3 | ≤0.3 |
| 28 | 6.3 | ≤0.3 |
| 29 | 6.2 | ≤0.3 |
| 30 | 6.3 | ≤0.3 |
| 31 | 6.4 | ≤0.3 |
| 32 | 6.1 | ≤0.3 |
Ld InMac refers to the intramacrophage assay using L. donovani amastigotes in THP-1 cells. Data are presented as the mean of at least three replicates.[1]
Table 2: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
| Compound ID | Dose (mg/kg) | Dosing Regimen | % Inhibition of Liver Parasite Burden |
| 7 | 50 | BID, 5 days | 99 |
| 8 | 50 | BID, 5 days | 98 |
| 19 | 50 | BID, 5 days | 99 |
| 20 | 50 | BID, 5 days | 99 |
| 21 | 50 | BID, 5 days | 99 |
| Miltefosine | 40 | QD, 5 days | 78 |
BID: twice daily; QD: once daily. Efficacy was determined in a Leishmania donovani-infected mouse model.[1]
Experimental Protocols
In Vitro Intramacrophage Leishmania donovani (Ld InMac) Assay
This assay is crucial for determining the efficacy of compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Leishmania donovani amastigotes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds
-
384-well assay plates
Protocol:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation of THP-1 cells: Seed THP-1 cells into 384-well plates and differentiate into macrophages by incubation with PMA.
-
Infection: Infect the differentiated THP-1 macrophages with L. donovani amastigotes.
-
Compound Addition: After infection, add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plates for a defined period to allow for compound action.
-
Assessment of Parasite Viability: Determine the viability of the intracellular amastigotes. This can be achieved through various methods, such as high-content imaging to count the number of amastigotes per macrophage.
-
Data Analysis: Calculate the pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration.
In Vivo Mouse Model of Visceral Leishmaniasis
This protocol is essential for evaluating the efficacy of compounds in a living organism, providing data that is more indicative of potential clinical success.
Materials:
-
Female BALB/c mice
-
Leishmania donovani amastigotes
-
Test compounds
-
Vehicle for oral administration
-
Miltefosine (positive control)
Protocol:
-
Infection: Infect female BALB/c mice with L. donovani amastigotes via intravenous injection.
-
Treatment Initiation: Begin treatment with the test compounds at a specified time point post-infection.
-
Dosing: Administer the compounds orally according to the defined dosing regimen (e.g., 50 mg/kg, twice daily for 5 days). A vehicle control group and a positive control group (e.g., miltefosine) should be included.
-
Monitoring: Monitor the health of the mice throughout the experiment.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the livers.
-
Parasite Burden Determination: Homogenize the liver tissue and determine the parasite burden. This is often done by microscopic counting of Leishman-Donovan Units (LDUs) in Giemsa-stained smears.
-
Data Analysis: Calculate the percentage inhibition of the liver parasite burden for each treatment group compared to the vehicle control group.
Potential Mechanism of Action
While the precise molecular target of the 6-amino-1H-pyrazolo[3,4-d]pyrimidine series is not definitively elucidated in the provided search results, the metabolism of pyrazolopyrimidines in Leishmania is known to differ significantly from that in mammalian cells.[5] It is hypothesized that these compounds may interfere with essential metabolic pathways in the parasite. One proposed mechanism for related pyrazolopyrimidines, such as allopurinol, involves their conversion into fraudulent nucleotides that disrupt nucleic acid synthesis.[5]
Conclusion
The this compound scaffold, particularly the 6-amino-N-(piperidin-4-yl) substituted series, represents a highly promising starting point for the development of novel oral therapeutics for visceral leishmaniasis. The compounds exhibit potent in vitro activity against intracellular Leishmania donovani and, significantly, demonstrate high efficacy in a murine model of the disease. The provided protocols offer a standardized framework for the evaluation of these and similar compounds. Further research is warranted to elucidate the precise mechanism of action and to optimize the pharmacokinetic and safety profiles of this chemical series for clinical development.
References
- 1. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 4. Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of pyrazolo(3,4-d)pyrimidines in Leishmania braziliensis and Leishmania donovani. Allopurinol, oxipurinol, and 4-aminopyrazolo(3,4-d)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine. The focus is on addressing challenges related to its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound and its derivatives are known to have poor aqueous solubility.[1] While they are often readily soluble in organic solvents like dimethyl sulfoxide (DMSO), their limited solubility in water can pose challenges for in vitro and in vivo experiments.[2] This characteristic is common for many pyrazolo[3,4-d]pyrimidine compounds, which are investigated as kinase inhibitors in anticancer research.[2][3]
Q2: Which organic solvents are commonly used to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving pyrazolo[3,4-d]pyrimidine derivatives for in vitro assays.[2] Other potential organic solvents include dimethylformamide (DMF). For in vivo studies, formulations often require co-solvents to maintain solubility upon dilution in aqueous media.
Q3: Are there any predicted aqueous solubility data available for related structures?
A3: While specific experimental data for this compound is limited in the public domain, computational predictions for related pyrazolo[3,4-d]pyrimidine derivatives suggest low aqueous solubility. For example, two derivative compounds were predicted to have water solubility values of -3.003 and -2.902 log(mol/L).[4]
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which typically increases solubility.
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer.[2][5]
-
Prodrugs: Synthesizing a more soluble prodrug that converts to the active compound in vivo.[6]
-
Nanosystems: Encapsulating the compound in delivery systems like liposomes or albumin nanoparticles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates when diluting a DMSO stock solution into an aqueous buffer. | The compound's solubility limit in the final aqueous concentration is exceeded. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound. 2. Increase the percentage of co-solvent: If the experimental system allows, a higher percentage of DMSO in the final solution can maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays. 3. Use a different co-solvent system: For in vivo studies, co-solvents like polyethylene glycol (PEG) and surfactants like Tween-80 can be used. |
| The compound will not dissolve in the desired aqueous buffer. | The compound has very low intrinsic aqueous solubility. | 1. Adjust the pH: Since the compound has amine groups, it is likely a weak base. Lowering the pH with a dilute acid (e.g., HCl) may protonate the molecule and increase its solubility. Test a range of pH values to find the optimal solubility. 2. Prepare a solid dispersion: Dispersing the compound in a hydrophilic polymer can enhance its apparent water solubility.[2] |
| Need to prepare a high-concentration stock solution. | Limited solubility in common solvents. | 1. Use a strong organic solvent: DMSO or DMF are typically effective for creating high-concentration stock solutions. 2. Gentle heating and sonication: These can aid in the dissolution process. However, be cautious of potential compound degradation at high temperatures. |
Quantitative Data
The following table summarizes predicted aqueous solubility for some pyrazolo[3,4-d]pyrimidine derivatives. Note that these are computationally predicted values and experimental verification is recommended.
| Compound | Predicted Water Solubility (log mol/L) |
| Derivative 15[4] | -3.003 |
| Derivative 16[4] | -2.902 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is a general guideline and may require optimization for your specific needs.
-
Initial Solubilization: Accurately weigh the desired amount of this compound. Dissolve the compound in a minimal amount of DMSO. Vortex until fully dissolved. Gentle warming or sonication can be used to assist dissolution.
-
Addition of Co-solvents: To the DMSO solution, add PEG400 and a surfactant like Tween-80. A common starting formulation is 5-10% DMSO, 40% PEG400, and 5% Tween-80. Vortex thoroughly after each addition.
-
Final Dilution: Add sterile saline or another aqueous vehicle to reach the final desired volume. Vortex until a clear, homogenous solution is obtained.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation before administration.
Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare a Suspension: Suspend a known amount of this compound in deionized water or a low-ionic-strength buffer.
-
Titrate with Acid: Slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the suspension while stirring.
-
Monitor Dissolution: Observe the suspension for dissolution. Measure the pH after each acid addition.
-
Determine Optimal pH: The pH at which the compound completely dissolves is the pH at which it is sufficiently soluble. Ensure the final pH is compatible with your experimental system.
Visualizations
Below are diagrams illustrating key concepts and workflows for improving the solubility of this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: Key strategies for enhancing the solubility of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine [webbook.nist.gov]
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a multi-step process starting from a substituted pyrazole. The key steps are:
-
Cyclization: Formation of the pyrazolo[3,4-d]pyrimidine ring system. A common starting material, 5-amino-1H-pyrazole-4-carboxamide, is cyclized with urea to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Chlorination: The diol intermediate is then chlorinated to produce 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This is a crucial intermediate for subsequent amination.
-
Amination: The dichloro-intermediate undergoes nucleophilic substitution with an amine source, such as ammonia or a protected amine, to yield the final this compound product.
Q2: What are the critical parameters affecting the yield in the cyclization step?
The cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea is sensitive to temperature and reaction time. High temperatures are required to drive the reaction, but prolonged exposure can lead to degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q3: How can I improve the yield of the chlorination step?
The chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is typically performed using phosphorus oxychloride (POCl₃). Key factors for optimization include:
-
Reagent Purity: Use of fresh, high-purity POCl₃ is essential as impurities can lead to side reactions.
-
Temperature Control: The reaction is typically refluxed. Maintaining a consistent temperature is important for reaction efficiency.
-
Work-up Procedure: Careful quenching of the reaction mixture with ice water is critical. The pH should be adjusted to precipitate the product, which is then collected by filtration.
Q4: What challenges might I face during the amination step?
The amination of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine can sometimes result in a mixture of mono- and di-aminated products. To favor the formation of the desired 4,6-diamine product, it is important to control the stoichiometry of the amine reagent and the reaction conditions (temperature and time). In some cases, a palladium-catalyzed amination can offer higher regioselectivity and yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and provides potential solutions.
Issue 1: Low Yield in the Cyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reaction temperature or time. | Increase the reaction temperature to 190°C and monitor the reaction by TLC until the starting material is consumed. The typical reaction time is around 2 hours. |
| Product degradation | Excessive heating or prolonged reaction time. | Optimize the reaction time by closely monitoring with TLC. Once the reaction is complete, proceed with the work-up without delay. |
| Low isolated yield | Product loss during work-up. | After cooling, carefully add a 10% KOH solution, followed by acidification with dilute hydrochloric acid to a pH of 4-5 to ensure complete precipitation of the product. Use sonication to aid precipitation before filtration. |
Issue 2: Low Yield or Impurities in the Chlorination Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the dichloro product | Inactive or old POCl₃. | Use freshly distilled or a new bottle of phosphorus oxychloride. |
| Formation of dark, tarry side products | Reaction temperature is too high or impurities are present. | Ensure the reaction is refluxed at a controlled temperature (around 110°C). Use pure starting material for the best results. |
| Difficulties in product isolation | Improper work-up procedure. | Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a solid. Wash the filter cake thoroughly with ice-water to remove any remaining acid. |
Issue 3: Mixture of Products in the Amination Step
| Symptom | Possible Cause | Suggested Solution |
| Presence of mono-aminated and di-aminated products | Incorrect stoichiometry or reaction conditions. | Use a sufficient excess of the aminating agent. Control the reaction temperature and time to drive the reaction to completion towards the di-aminated product. |
| Low reactivity of the dichloro intermediate | Steric hindrance or electronic effects of the amine. | Consider using a palladium-catalyzed amination protocol, which can be more efficient for certain amines and provide higher regioselectivity. |
Quantitative Data Summary
The following tables summarize reported yields for the key synthetic steps.
Table 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
| Step | Starting Material | Reagents | Conditions | Yield | Reference |
| Cyclization | 5-amino-1H-pyrazole-4-carboxamide | Urea | 190°C, 2 h | 75% | [1] |
| Chlorination | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃ | 110°C reflux, 4 h | 66% | [1] |
| Overall | 5-amino-1H-pyrazole-4-carboxamide | 49.5% | [1] |
Table 2: Synthesis of N-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines
| Starting Material | Amine | Conditions | Yield | Reference |
| 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Propylamine, TEA | Reflux, 4 h | 82% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol[1]
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) is heated at 190°C for 2 hours.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled.
-
A 10% KOH solution (10 g of KOH in 90 mL of water) is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.
-
The mixture is sonicated and the resulting white solid is collected by suction filtration.
-
The solid is dried to afford 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (4.5 g, 75% yield).
Protocol 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine[1]
-
A mixture of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and phosphorus oxychloride (POCl₃) is heated to reflux at 110°C for 4 hours.
-
After the reaction is complete, the mixture is cooled and concentrated under reduced pressure.
-
The resulting viscous oil is transferred to a beaker and ice water is added slowly with stirring.
-
The precipitated solid is collected by filtration.
-
The filter cake is washed with ice-water and dried to obtain a yellow solid (2.45 g, 66% yield).
Protocol 3: Synthesis of N4,N6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine[2]
-
A mixture of the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivative (1.54 mmol), the desired amine, and triethylamine (TEA) (15 ml) is refluxed for 4 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting precipitate is collected to yield the N-substituted diamine product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Technical Support Center: Purification of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives.
Troubleshooting Guides
This section provides practical advice for overcoming common purification challenges in a question-and-answer format.
| Issue | Possible Cause | Recommended Action |
| Low Yield After Recrystallization | The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal formation. |
| Crystals are too fine and pass through the filter paper. | Use a finer porosity filter paper or consider a different filtration method. | |
| The chosen recrystallization solvent is not optimal. | Experiment with different solvent systems. For pyrazolo[3,4-d]pyrimidine derivatives, ethanol or a mixture of ethanol and DMF is often effective.[1] | |
| Compound Fails to Crystallize | The solution is not supersaturated (too much solvent was used). | Carefully evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the selected solvent. | Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then allow it to cool. | |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the crude product using column chromatography before recrystallization. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the desired product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent for recrystallization. |
| The compound has "oiled out" of the solution. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also encourage crystallization. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | If the compound elutes too quickly, decrease the polarity of the mobile phase. If it does not elute, increase the polarity. A common eluent for these types of compounds is a mixture of hexane and ethyl acetate.[2] |
| The chosen stationary phase is not suitable. | Silica gel is a common choice, but for very polar compounds, alumina or reverse-phase silica may be more effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification technique for crude this compound derivatives?
A1: The most frequently cited initial purification method in the literature is recrystallization.[1][3] Ethanol is a commonly used solvent for this purpose.[1][3] For less soluble compounds, a mixture of ethanol and dimethylformamide (DMF) can be effective.[1]
Q2: How can I remove persistent colored impurities from my product?
A2: If recrystallization alone does not remove colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: My compound is too polar to be effectively purified by normal-phase column chromatography. What are my options?
A3: For highly polar compounds, consider using reverse-phase column chromatography. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for purifying polar molecules.
Q4: I am observing multiple spots on my TLC plate after purification. What does this indicate?
A4: Multiple spots on a TLC plate suggest that your sample is still a mixture of compounds. This could be due to incomplete reaction, the presence of starting materials, or the formation of byproducts. Further purification steps, such as column chromatography followed by recrystallization, are necessary.
Q5: How can I improve the recovery of my compound during recrystallization?
A5: To improve recovery, ensure that you are using the minimum amount of hot solvent necessary to dissolve your crude product. After allowing the solution to cool slowly to room temperature, placing it in an ice bath will further decrease the solubility of your compound and promote maximum crystal formation.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound derivatives.
-
Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a good starting point for many pyrazolo[3,4-d]pyrimidine derivatives.[1][3]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization : Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
This is a general protocol for the purification of this compound derivatives using silica gel column chromatography.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing : Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.
-
Elution : Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[2] The optimal solvent gradient will need to be determined empirically for each specific compound.
-
Fraction Collection : Collect the eluent in a series of fractions.
-
Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Compound X
| Purification Method | Purity (by HPLC) | Yield (%) | Solvent Consumption (mL/g) |
| Recrystallization (Ethanol) | 95.2% | 75% | 50 |
| Recrystallization (Ethanol/DMF) | 97.8% | 68% | 40 |
| Column Chromatography (Silica, Hexane/EtOAc) | 99.1% | 55% | 500 |
| Prep-HPLC (C18, Acetonitrile/Water) | >99.9% | 40% | 1000 |
Visualizations
References
Overcoming resistance with novel 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine compounds designed to overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: Our cancer cell line, initially sensitive to our this compound compound, is now showing signs of resistance. What are the likely mechanisms?
A1: Acquired resistance to kinase inhibitors is a common challenge. For compounds targeting EGFR, the two primary mechanisms of resistance are:
-
Secondary Mutations in the Target Kinase: The most prevalent secondary mutation in EGFR is the T790M "gatekeeper" mutation. This mutation increases the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited pathway. A common bypass mechanism in EGFR-inhibitor resistance is the amplification and activation of the c-Met receptor tyrosine kinase, which can then activate downstream pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation.[4][5]
Q2: How can we experimentally confirm the mechanism of resistance in our cell line?
A2: To determine the resistance mechanism, a systematic approach is recommended:
-
Sequence the Target Kinase: Extract genomic DNA from both the sensitive (parental) and resistant cell lines and sequence the coding region of the target kinase (e.g., EGFR). The presence of a secondary mutation like T790M can be identified through this analysis.
-
Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-kinase arrays to compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells. Look for increased phosphorylation of proteins in alternative pathways, such as c-Met, HER2, or downstream effectors like Akt and ERK.[4][5]
Q3: We are observing a significant discrepancy between the biochemical potency (IC50) of our compound and its efficacy in cell-based assays. What could be the reason?
A3: This is a frequent observation in drug discovery. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell, reducing its intracellular concentration.
-
Compound Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP Concentrations: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high physiological ATP levels within cells that can out-compete ATP-competitive inhibitors.[2]
Q4: Our this compound compound has poor aqueous solubility. How can we address this for our experiments?
A4: Poor solubility is a known challenge for some pyrazolopyrimidine derivatives.[6][7][8] Here are some strategies to consider:
-
Use of Co-solvents: For in vitro assays, dissolving the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the aqueous assay buffer is a common practice.
-
Formulation Strategies: For more advanced studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to improve solubility and bioavailability.[6]
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly enhance its aqueous solubility.
Troubleshooting Guides
Problem 1: Unexpectedly High IC50 Value in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. 2. Prepare the compound dilutions in a pre-warmed medium and ensure thorough mixing before adding to the cells. 3. Consider performing a solubility test of the compound in the cell culture medium at the highest concentration used. |
| Incorrect Cell Seeding Density | 1. Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase during the treatment period. 2. If cells are too dense, the effect of the inhibitor may be masked. If too sparse, the assay signal may be too low. |
| Assay Interference | 1. Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by affecting cellular metabolism in a way that is not related to cytotoxicity. 2. Consider using an alternative cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). |
| Cell Line is Intrinsically Resistant | 1. Verify the expression and activation of the target kinase in your cell line by Western blotting. 2. Confirm that the target pathway is a critical driver of proliferation in your specific cell line. |
Problem 2: No Decrease in Phosphorylation of the Target Kinase (e.g., p-EGFR) by Western Blot
| Possible Cause | Troubleshooting Steps |
| Ineffective Cell Lysis and Sample Preparation | 1. Ensure that the lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.[9] 2. Use a sufficient volume of lysis buffer and ensure complete cell lysis by scraping and vortexing. |
| Suboptimal Antibody Performance | 1. Use a phospho-specific antibody that has been validated for Western blotting. 2. Optimize the primary antibody concentration and incubation time. 3. Ensure that the blocking buffer is appropriate for phospho-protein detection (BSA is often recommended over milk).[10] |
| Rapid Feedback Loop Activation | 1. Inhibition of a kinase can sometimes trigger a rapid feedback mechanism that reactivates the pathway. 2. Perform a time-course experiment, analyzing protein phosphorylation at earlier time points (e.g., 15, 30, 60 minutes) after compound addition. |
| Compound is Not Engaging the Target in Cells | 1. This could be due to poor cell permeability or drug efflux as mentioned in the FAQs. 2. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of Representative 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 12b | EGFRWT, EGFRT790M | A549 (Lung Cancer) | 8.21 | [1][6] |
| HCT-116 (Colon Cancer) | 19.56 | [1][6] | ||
| WI-38 (Normal Fibroblast) | 39.15 | [6] | ||
| Compound 8 | EGFRWT | A549 (Lung Cancer) | 16.75 | [1] |
| HCT-116 (Colon Cancer) | 24.16 | [1] | ||
| Compound 10 | EGFRWT | A549 (Lung Cancer) | 15.68 | [1] |
| HCT-116 (Colon Cancer) | 18.78 | [1] | ||
| Compound 12a | EGFRWT | A549 (Lung Cancer) | 13.72 | [1] |
| HCT-116 (Colon Cancer) | 23.33 | [1] |
Table 2: Kinase Inhibitory Activity of Representative 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Kinase | IC50 (µM) | Reference |
| Compound 12b | EGFRWT | 0.016 | [1][6] |
| EGFRT790M | 0.236 | [1][6] | |
| Compound 8 | EGFRWT | 0.026 | [1] |
| Compound 10 | EGFRWT | 0.021 | [1] |
| Compound 12a | EGFRWT | 0.019 | [1] |
| Erlotinib | EGFRWT | 0.006 | [6] |
| EGFRT790M | 0.563 | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound compounds on cancer cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[7]
Western Blot Analysis of EGFR Phosphorylation
This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cells treated with a this compound compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with the compound for the desired time (e.g., 2 hours), then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[11]
-
Stripping and Re-probing: To normalize the p-EGFR signal, strip the membrane and re-probe with an anti-total EGFR antibody and then an anti-loading control antibody.[11]
Visualizations
Caption: EGFR signaling pathway and mechanisms of resistance.
Caption: General troubleshooting workflow for unexpected results.
References
- 1. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of metabolically stable 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for 1H-Pyrazolo[3,4-d]pyrimidine derivatives?
A1: The primary metabolic pathways for 1H-Pyrazolo[3,4-d]pyrimidine inhibitors are typically mediated by Cytochrome P450 (CYP) enzymes, particularly the CYP3A family.[1] Common metabolic reactions observed for this scaffold include oxidative dechlorination and N-dealkylation.[1] Additionally, if the structure contains phenolic groups, they are susceptible to Phase II metabolism, such as sulfation and glucuronidation, which can lead to rapid clearance.[2]
Q2: My lead compound shows very rapid degradation in my liver microsome assay. What are the likely causes?
A2: Rapid degradation in a liver microsomal assay can stem from several factors. Firstly, the compound may be highly susceptible to Phase I metabolism by CYP enzymes abundant in microsomes.[3] For the pyrazolopyrimidine core, specific sites on the molecule may be "metabolic hotspots." Secondly, the issue might not be metabolic liability but rather chemical instability in the assay buffer or nonspecific binding to the assay plates or proteins.[4] It is crucial to run control experiments to differentiate between these possibilities.[3][4]
Q3: How can I improve the metabolic stability of my this compound inhibitor series?
A3: Improving metabolic stability is an iterative process of structural modification. Key strategies include:
-
Blocking Metabolic Hotspots: Introducing electron-withdrawing groups, such as fluorine atoms, or replacing hydrogen with deuterium at metabolically labile positions can slow down CYP-mediated oxidation.[5][6]
-
Modifying Labile Moieties: If N-dealkylation is a problem, modifying the alkyl groups (e.g., introducing steric hindrance or cyclization) can improve stability. For labile phenolic groups, consider replacing them with bioisosteres or modifying their electronic properties.[2]
-
Scaffold Hopping: In some cases, replacing a part of the pyrazolopyrimidine scaffold with a different heterocyclic system can block metabolic routes while maintaining binding affinity.[5]
-
Prodrug Approach: A prodrug strategy can be employed to mask a metabolically labile group, which is later cleaved in vivo to release the active drug. This can also help improve properties like solubility.[7][8]
Q4: My metabolic stability results are inconsistent between experiments. What are the potential causes of this variability?
A4: Inconsistent results in metabolic stability assays are a common issue and can be caused by several factors.[7] These include:
-
Reagent Variability: Differences in the activity of liver microsome batches, or the age and preparation of the NADPH regenerating system can lead to significant variations.[3]
-
Experimental Conditions: Minor variations in incubation temperature, pH, or solvent concentration can impact enzyme kinetics and, consequently, the rate of metabolism.[7]
-
Pipetting and Handling: Inaccurate pipetting, especially of viscous microsomal solutions or small volumes of compound stock, can introduce errors.
-
Data Analysis: Inconsistent application of data analysis methods, such as the selection of time points for calculating the half-life, can affect the final results.
Troubleshooting Guides
Problem 1: Compound is Completely Gone at the First Time Point (T=5 min)
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| High Metabolic Liability | The compound is a high-clearance compound and is rapidly metabolized by the enzymes in the liver microsomes.[4] | 1. Decrease the microsomal protein concentration (e.g., titrate down from 0.5 mg/mL to 0.1 mg/mL).2. Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).3. Run a control reaction without the NADPH regenerating system to confirm if the degradation is CYP-dependent.[3] |
| Nonspecific Binding | The compound is highly lipophilic and is binding to the plasticware (plates, tips) or microsomal protein, making it unavailable for detection.[4] | 1. Perform a recovery experiment: add the compound to the reaction mix (including microsomes) and immediately stop the reaction at T=0. Compare the measured concentration to a standard.[4]2. Use low-binding plates and pipette tips.[4]3. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) to the incubation buffer.[4] |
| Chemical Instability | The compound is degrading chemically under the assay conditions (e.g., pH 7.4, 37°C).[3] | 1. Run a control incubation in the assay buffer at 37°C without any microsomes or cofactors.[3]2. Run a control with heat-inactivated microsomes to see if the degradation is enzyme-related.[3] |
Problem 2: High Variability in Half-Life (t½) Between Replicate Wells or Assays
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Inconsistent Microsome Activity | Microsomes can lose activity with improper storage or handling (e.g., repeated freeze-thaw cycles). Different lots can also have different activities. | 1. Ensure microsomes are thawed quickly at 37°C and immediately placed on ice. Avoid repeated freeze-thaw cycles.2. Always include positive control compounds with known metabolic rates (e.g., testosterone, verapamil) to verify the activity of the microsome batch.[9]3. Qualify new lots of microsomes against the old lot before use in screening. |
| Cofactor Degradation | The NADPH regenerating system is crucial for CYP activity and can degrade if not prepared freshly or stored correctly.[3] | 1. Always prepare the NADPH regenerating system fresh for each experiment.[3]2. Ensure all components of the system are stored at the recommended temperatures. |
| Inaccurate Pipetting | Errors in pipetting the compound, microsomes, or stop solution can lead to significant variability. | 1. Calibrate pipettes regularly.[10]2. When adding microsomes, mix the stock suspension gently but thoroughly before each aspiration.3. For the T=0 time point, ensure the stop solution is added before initiating the reaction with NADPH.[3] |
| Analytical Method Issues | Problems with the LC-MS/MS analysis, such as ion suppression or carryover, can cause result variability. | 1. Use a stable isotope-labeled internal standard to correct for matrix effects.[6]2. Check for carryover by injecting a blank sample after a high-concentration sample.[11] |
Data Presentation
Table 1: Metabolic Stability of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
This table summarizes in vitro metabolic stability data for representative dual Src/Abl inhibitors, demonstrating how structural modifications can influence stability in human liver microsomes (HLM).
| Compound ID | Structure / Key Features | HLM t½ (min) | % Remaining (at 60 min) | Reference |
| Compound 1 | Parent Src/Abl Inhibitor | ND | 91.5 | [7] |
| Compound 2 | Parent Src/Abl Inhibitor | ND | 95.1 | [7] |
| Prodrug 8 | Prodrug of Compound 2 | 193 | 99.9 | [7] |
| Compound 11i | Diaryl-substituted, dual tubulin/CDC5L inhibitor | > 240 (mouse) | 94.6% (mouse, at 120 min) | [12] |
ND: Not Determined. Data for compounds 1, 2, and 8 are from human liver microsomes. Data for compound 11i is from mouse liver microsomes.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.
1. Reagents and Materials:
-
Liver Microsomes (Human, Rat, or other species), stored at -80°C
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Test Compound (10 mM stock in DMSO)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compounds (e.g., Testosterone, Verapamil)
-
Ice-cold Stop Solution (e.g., Acetonitrile with a suitable internal standard)
-
96-well incubation plates and low-binding collection plates
2. Assay Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes to a final concentration of 0.5 mg/mL.[4]
-
Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[3]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" controls.[3]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold stop solution. The 0-minute time point is prepared by adding the stop solution before adding the NADPH system.[3]
-
Once all time points are collected, vortex and centrifuge the collection plate to precipitate the proteins.[4]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[4]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.[3]
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[3]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[3]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration) .[3]
Protocol 2: In Vitro Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.[9]
1. Reagents and Materials:
-
Cryopreserved Hepatocytes (e.g., Human, Rat)
-
Williams' Medium E or similar incubation medium, pre-warmed to 37°C
-
Test Compound (1 mM stock in DMSO)
-
Positive Control Compounds (e.g., Diazepam, Imipramine)
-
Ice-cold Stop Solution (e.g., Acetonitrile with internal standard)
-
Collagen-coated plates (for plated assays) or non-coated plates (for suspension assays)
2. Assay Procedure (Suspension Method):
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and dilute to a final concentration of 1 x 10⁶ viable cells/mL in pre-warmed incubation medium.
-
Prepare working solutions of the test compound (e.g., 1 µM final concentration) in the incubation medium.
-
Add the hepatocyte suspension and the compound working solution to the wells of the plate.
-
Incubate the plate at 37°C on an orbital shaker (90-120 rpm) to keep cells in suspension.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and terminate the reaction by adding it to a stop solution.
-
Process the samples by centrifugation to pellet cell debris and protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
3. Data Analysis:
-
Data analysis is similar to the microsomal stability assay. The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound over time.
Visualizations
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Decision tree for troubleshooting rapid compound loss.
Caption: Simplified Src/Abl signaling pathway targeted by inhibitors.
References
- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling by PTK6 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and related compounds.
Issue 1: No Crystal Formation
-
Question: I have followed the general protocol, but no crystals have formed after cooling the solution. What could be the issue?
-
Answer: This is a common issue that can arise from several factors:
-
Sub-saturation: The concentration of your compound in the solvent may be too low to achieve the supersaturation required for crystal nucleation.
-
Solution: Try to concentrate the solution by slowly evaporating the solvent. Alternatively, you can prepare a more concentrated solution from the start.
-
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. A good solvent for crystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For pyrimidine derivatives, common solvents include ethanol, methanol, and ethyl acetate, or mixtures such as ethanol-water.
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Solution: Ensure your starting material is of high purity. Consider purifying your compound using techniques like column chromatography before attempting crystallization.
-
-
Issue 2: Rapid Precipitation Instead of Crystal Growth
-
Question: As soon as I cool my solution, a powder precipitates out instead of well-defined crystals. Why is this happening?
-
Answer: Rapid precipitation, often leading to amorphous solid or very small crystals, is typically caused by:
-
High Supersaturation: The solution is too concentrated, leading to rapid "crashing out" of the solid rather than orderly crystal growth.
-
Solution: Dilute the solution slightly with the same solvent before cooling. A slower cooling rate can also promote the formation of larger, more well-defined crystals.
-
-
Poor Solvent Choice: The solvent may cause the compound to precipitate too quickly upon a small temperature change.
-
Solution: Select a solvent where the solubility of your compound has a moderate dependence on temperature.
-
-
Issue 3: Oily or Gummy Precipitate Forms
-
Question: I am observing an oily or gummy substance instead of crystals. What should I do?
-
Answer: The formation of an oil or gum indicates that the compound is coming out of solution above its melting point or that it has a high affinity for the solvent.
-
Solution:
-
Try using a lower-boiling point solvent.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Introduce a seed crystal of the compound if available.
-
Consider using a different crystallization technique, such as vapor diffusion or layering with an anti-solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Based on literature for related pyrazolopyrimidine derivatives, good starting points for solvent screening include ethanol, methanol, N,N-dimethylformamide (DMF), and mixtures such as ethanol-water.
Q2: How does temperature affect the crystallization of pyrimidine derivatives?
A2: Temperature is a critical factor. Generally, the solubility of pyrimidine derivatives increases with temperature. This principle is the basis for cooling crystallization. The rate of cooling also plays a crucial role; slow cooling typically results in larger and higher-quality crystals.
Q3: What analytical techniques can be used to characterize the resulting crystals?
A3: Several techniques are essential for characterizing the crystals:
-
X-ray Diffraction (XRD): Single-crystal XRD can determine the precise three-dimensional atomic structure, while Powder XRD (PXRD) is used to assess bulk crystallinity and identify polymorphs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the crystallized compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify different polymorphic forms.
Data Presentation
Table 1: Estimated Solubility of Pyrimidine Derivatives in Common Organic Solvents
| Solvent | Temperature (°C) | Estimated Solubility |
| N,N-Dimethylformamide (DMF) | 308.15 | High |
| Chloroform | 308.15 | Moderate |
| Methanol | 308.15 | Moderate to Low |
| Ethanol | Reflux | High |
| Ethanol | Room Temperature | Low |
| Water | Not specified | Low (Calculated logWS: -3.49 for a related compound) |
Note: This data is compiled from studies on various pyrimidine derivatives and should be used as a guideline for solvent screening.
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a general guideline based on methods reported for similar compounds. Optimization will be necessary.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, DMF) at an elevated temperature (e.g., reflux).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow down the cooling process.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Signaling Pathways
1H-Pyrazolo[3,4-d]pyrimidine derivatives are known to act as inhibitors of various protein kinases. The following diagrams illustrate two key signaling pathways, the Epidermal Growth Factor Receptor (EGFR) pathway and the Breast Tumor Kinase (BRK) pathway, which are often targeted by this class of compounds.
Caption: EGFR Signaling Pathway.
Caption: BRK/PTK6 Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallization of a pyrazolopyrimidine derivative.
Caption: Synthesis and Crystallization Workflow.
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the two common synthetic routes: Route A , starting from 5-amino-1H-pyrazole-4-carbonitrile, and Route B , involving the amination of a 4,6-dichloro intermediate.
Issue 1: Low Yield or Incomplete Cyclization in the Reaction of 5-Amino-1H-pyrazole-4-carbonitrile with Formamide (Route A)
Question: I am attempting to synthesize the pyrazolo[3,4-d]pyrimidine core by heating 5-amino-1H-pyrazole-4-carbonitrile in formamide, but I am observing a low yield of the desired product and significant amounts of starting material remain. What could be the cause and how can I improve the reaction?
Answer:
This is a common issue that can arise from several factors related to reaction conditions and reagent purity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature or Time | The cyclization reaction typically requires high temperatures (around 190°C) and prolonged reaction times (several hours). Ensure your reaction is reaching and maintaining the target temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Purity of Formamide | Formamide can degrade over time to produce formic acid and ammonia, which can interfere with the reaction. Use freshly distilled or a new bottle of high-purity formamide for the best results. |
| Presence of Moisture | Water in the reaction can lead to hydrolysis of the nitrile group in the starting material or other unwanted side reactions. Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Formation of Intermediates | The reaction proceeds through an initial formation of a formamidine intermediate, which then cyclizes. Incomplete reaction may result in the accumulation of this intermediate. Extending the reaction time or slightly increasing the temperature may help drive the cyclization to completion. |
Issue 2: Formation of a Mixture of Products during Amination of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Route B)
Question: I am synthesizing this compound by reacting 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with an amine source (e.g., ammonia or a primary amine), but I am obtaining a mixture of products that are difficult to separate. What are these byproducts and how can I improve the selectivity?
Answer:
The reaction of dichloropyrimidines with amines can lead to a mixture of mono- and di-substituted products, as well as other side products. The C4 and C6 positions on the pyrimidine ring have different reactivities, which can lead to issues with regioselectivity.
Potential Side Products:
-
Mono-aminated Products: 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine and 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The substitution at the C4 position is generally favored.[1]
-
Hydrolysis Product: If water is present in the reaction, one or both of the chloro groups can be hydrolyzed to hydroxyl groups, forming hydroxy- or dihydroxy-pyrazolo[3,4-d]pyrimidines.
-
Oligomeric Byproducts: Particularly with primary amines, there is a risk of N,N-diheteroarylation, leading to the formation of oligomers which are challenging to separate.[2]
Troubleshooting and Optimization:
| Parameter | Recommendation |
| Reaction Stoichiometry | Use a sufficient excess of the aminating agent to favor the formation of the desired di-substituted product. |
| Solvent | Use anhydrous solvents to prevent hydrolysis. Non-alcoholic solvents like dioxane or toluene are often preferred to avoid the formation of alkoxy-substituted byproducts.[3] |
| Temperature and Reaction Time | The reaction may require elevated temperatures to drive it to completion. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction completion and byproduct formation. |
| Catalysis | For less reactive amines, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) can be employed. However, this method can sometimes promote the formation of oligomeric side products with primary amines.[1][3] Careful selection of the catalyst, ligand, and reaction conditions is crucial. |
Data on Regioselectivity of Amination of Dichloropyrimidines:
The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is a well-studied area and provides insights into the behavior of the analogous 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Generally, substitution at the C4 position is kinetically favored.
| Nucleophile | Reaction Conditions | Ratio of C4 to C2 (or C6) Isomer |
| Aliphatic Secondary Amines | K2CO3, DMAc, rt | ~70:30 |
| Aliphatic Secondary Amines | Pd(OAc)2/dppb, LiHMDS, THF, 0°C | >99:1 |
| Aromatic Amines | No catalyst, THF, 0°C | >99:1 |
| Tertiary Amines | iPrNEt, CHCl3, 40°C | Excellent C2 selectivity[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and versatile starting material is 5-amino-1H-pyrazole-4-carbonitrile. This can be cyclized with formamide or urea to form the pyrazolo[3,4-d]pyrimidine core, which can then be further functionalized.[6][7] Another key intermediate is 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which is readily aminated.[6][7]
Q2: I am observing an unexpected peak in my NMR spectrum after the chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with POCl3. What could it be?
A2: Besides the desired 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, you might be observing partially chlorinated intermediates, such as 4-chloro-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine. Ensure that you are using a sufficient excess of POCl3 and adequate reaction time and temperature to drive the reaction to completion.
Q3: How can I purify the final this compound product from the reaction mixture?
A3: Purification typically involves crystallization or column chromatography. If your product is contaminated with mono-aminated chloro-intermediates, careful column chromatography on silica gel is often necessary. The choice of eluent will depend on the specific substituents on your pyrazole ring. Recrystallization from a suitable solvent system can also be effective if the impurities have significantly different solubilities.
Q4: Can microwave-assisted synthesis be used to improve the cyclization step?
A4: Yes, microwave-assisted organic synthesis can often reduce reaction times and improve yields for the cyclization of aminopyrazoles.[8][9] It is a valuable technique to consider for optimizing this step.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol from 5-Amino-1H-pyrazole-4-carboxamide[2][7]
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask.
-
Heat the mixture to 190°C for 2 hours. The mixture will gradually become a turbid solution.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add a 10% potassium hydroxide solution.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
Collect the resulting white solid by suction filtration, wash with water, and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Protocol 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine[6][7]
-
To a flask containing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent), add phosphorus oxychloride (POCl3, excess).
-
Reflux the mixture at 110°C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of N4,N6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine[6]
-
Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the desired primary or secondary amine (excess, e.g., 4 equivalents) and a base such as triethylamine (if the amine is used as its salt).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diamine.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Troubleshooting workflow for the amination of the dichloro intermediate.
Caption: Potential side reactions during the amination step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clausiuspress.com [clausiuspress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Analogs for Favorable ADME Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in modifying the 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold for improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and in vitro ADME testing of this compound derivatives.
Issue 1: Synthesis & Purification Challenges
Question: I am experiencing low yields and purification difficulties with my pyrazolo[3,4-d]pyrimidine analogs, especially those with polar functional groups. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields and purification challenges are common when working with highly polar heterocyclic compounds like 4,6-diaminopyrazolo[3,4-d]pyrimidines. The issues often stem from the high polarity of the molecules, which can lead to poor solubility in common organic solvents and strong interactions with silica gel during chromatography.
Troubleshooting Steps:
-
Reaction Conditions:
-
Solvent Choice: The solubility of reactants and intermediates is critical. For polar substrates, consider using more polar aprotic solvents like DMF, DMAc, or NMP.
-
Catalyst and Reagents: Ensure the purity of your starting materials. Impurities in the initial aminopyrazole can significantly hinder the reaction.
-
Temperature and Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and temperature. Over-heating can lead to degradation.
-
-
Work-up and Purification:
-
Filtration: Due to the polar nature of these compounds, precipitation upon cooling or addition of an anti-solvent can be an effective initial purification step.
-
Chromatography:
-
Reverse-Phase Chromatography (RPC): This is often more suitable for polar compounds than normal-phase chromatography. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with an additive like formic acid or TFA to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that show little to no retention in RPC.
-
Ion-Exchange Chromatography (IEC): For derivatives with ionizable groups (e.g., basic amines), IEC can be a powerful purification technique.[1]
-
-
Crystallization: If the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective final purification step. Finding the right solvent combination is key and may require screening.
-
Issue 2: Inaccurate or Inconsistent ADME Assay Results
Question: My ADME data for different pyrazolo[3,4-d]pyrimidine analogs is not reproducible. What could be causing this variability?
Answer:
Poor reproducibility in ADME assays with this scaffold can often be traced back to the physicochemical properties of the compounds themselves, particularly their low aqueous solubility and potential for non-specific binding.
Troubleshooting Steps:
-
Compound Solubility in Assay Buffer:
-
Precipitation: The low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives is a well-documented issue.[2] Compounds may precipitate in the aqueous assay buffer, leading to an underestimation of permeability and an overestimation of metabolic stability.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation.
-
Kinetic Solubility Assay: It is highly recommended to first determine the kinetic solubility of your compounds in the specific assay buffer to ensure you are working below the solubility limit.
-
-
Non-Specific Binding:
-
Plasticware and Membranes: Lipophilic and "sticky" compounds can bind to plastic labware or the artificial membranes used in PAMPA, reducing the effective concentration of the compound available for the assay.
-
Control Experiments: Include control wells without cells or membranes to quantify the extent of non-specific binding.
-
Low-Binding Plates: Consider using low-binding microplates for your assays.
-
-
Compound Stability in DMSO:
-
Degradation: Some pyrimidine derivatives can be unstable in DMSO, especially if the DMSO contains water. This can lead to the formation of degradation products over time.[3]
-
Fresh Stock Solutions: Prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use and minimize freeze-thaw cycles.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the aqueous solubility of this compound derivatives?
A1: The most common strategies include:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as amines, alcohols, or morpholino moieties can significantly increase aqueous solubility.
-
Prodrug Approach: A successful strategy involves creating a more soluble prodrug that is converted to the active compound in vivo. For example, adding a N-methylpiperazino group linked by an O-alkyl carbamate chain has been shown to dramatically improve water solubility.[2]
-
Formulation Strategies: For preclinical studies, formulating the compound in nanosystems like liposomes or albumin nanoparticles can overcome solubility issues.
Q2: How can I improve the metabolic stability of my pyrazolo[3,4-d]pyrimidine compounds?
A2: To improve metabolic stability:
-
Identify Metabolic Hotspots: First, perform metabolite identification studies to determine which parts of the molecule are most susceptible to metabolism by liver microsomes.
-
Block Metabolism: Introduce chemical modifications at the metabolic hotspots to block the action of metabolic enzymes. Common strategies include:
-
Replacing a metabolically labile hydrogen with a fluorine or a methyl group.
-
Modifying the electronics of an aromatic ring to make it less susceptible to oxidation.
-
Q3: My compound shows high permeability in the PAMPA assay but has low oral bioavailability in vivo. What could be the reason?
A3: This discrepancy can arise from several factors that are not accounted for in the PAMPA model:
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump it back into the gut lumen, reducing its net absorption.
-
First-Pass Metabolism: The compound may be rapidly metabolized in the liver (first-pass metabolism) after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.
-
Poor Solubility in the Gut: While it may be permeable, its low solubility in the gastrointestinal fluids could be the rate-limiting step for absorption.
To investigate this, you would need to perform further in vitro assays such as a Caco-2 permeability assay (which can indicate P-gp efflux) and hepatocyte stability assays (to assess first-pass metabolism).
Data Presentation
The following tables summarize quantitative ADME data for representative this compound derivatives and their modifications.
Table 1: Impact of a Prodrug Strategy on ADME Properties
| Compound | Modification | Aqueous Solubility (mg/mL) | Human Plasma Half-life (min) | Metabolic Stability (% remaining) | PAMPA Permeability (Papp 10⁻⁶ cm/s) |
| Parent Drug 1 | - | 0.01 | Not Determined | 95.1 | 0.01 |
| Prodrug of 1 | N-methylpiperazino via O-alkyl carbamate linker | 6.47 | 193 | 99.9 | 2.11 |
Data adapted from a study on dual Src/Abl inhibitors. The prodrug modification significantly improved aqueous solubility and permeability.[2]
Experimental Protocols
Detailed methodologies for key in vitro ADME experiments are provided below.
Kinetic Solubility Assay Protocol
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Analysis: Analyze the plate using a nephelometer to detect light scattering from precipitated compound. The highest concentration at which no precipitate is detected is reported as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate and allow the membrane to form.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).
-
Prepare Donor Solutions: Dissolve the test compounds in PBS (pH 7.4) at a final concentration of 100 µM (with a final DMSO concentration ≤ 1%).
-
Start Assay: Add the donor solutions to the donor plate and place it on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells.
Microsomal Stability Assay Protocol
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining parent compound versus time.
Visualizations
Signaling Pathways and Experimental Workflows
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a common core for kinase inhibitors. The following diagrams illustrate a common signaling pathway targeted by these inhibitors and a general workflow for ADME-driven lead optimization.
References
Addressing off-target effects of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound and its analogs?
A1: The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in kinase inhibitor design, meaning it can bind to the ATP pocket of a wide range of kinases.[1][2] Therefore, while specific derivatives are designed for a primary target, off-target activity is a common occurrence.[1] The precise off-target profile depends heavily on the specific substitutions on the pyrazolopyrimidine core. For example, some derivatives have been shown to inhibit kinases such as EGFR, ErbB2, FGFR, and VEGFR2, in addition to their intended targets.[3][4][5] A comprehensive kinome scan is the most effective way to determine the specific off-target profile of the particular derivative you are using.
Q2: My cells are exhibiting a phenotype (e.g., unexpected toxicity, altered signaling) that is inconsistent with the known function of the intended target kinase. Could this be an off-target effect?
A2: Yes, an unexpected or inconsistent phenotype is a strong indicator of a potential off-target effect.[4] Because the 1H-pyrazolo[3,4-d]pyrimidine core can interact with numerous kinases, the observed cellular response may be a composite of on-target and off-target activities.[1] It is crucial to experimentally validate that the observed phenotype is a direct result of inhibiting the intended target.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: Several experimental strategies can help differentiate between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical scaffold. If this second inhibitor produces the same phenotype, it is more likely to be a genuine on-target effect.
-
Rescue experiments: If possible, introduce a version of the target kinase that is resistant to your inhibitor (e.g., via mutation). If the inhibitor-induced phenotype is reversed in cells expressing the resistant kinase, it strongly supports an on-target mechanism.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype observed with the inhibitor is mimicked by target knockdown/knockout, it suggests an on-target effect.
Q4: Can the off-target effects of this compound derivatives be beneficial?
A4: While often considered a liability, off-target effects can sometimes contribute to the therapeutic efficacy of a drug through a phenomenon known as polypharmacology. Inhibiting multiple nodes in a disease-related pathway can lead to a more robust therapeutic response and potentially overcome resistance mechanisms. However, it is critical to identify and characterize these off-target interactions to understand the complete mechanism of action and to anticipate potential side effects.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: Perform a comprehensive kinase selectivity screen (kinome scan) to identify potential off-target kinases that are known to play a role in cell survival pathways. Validate any significant off-target hits in cellular assays.
-
-
Possible Cause 2: Cell line-specific off-target effects.
-
Troubleshooting Step: Test your compound in a panel of different cell lines to determine if the observed effects are cell-type specific. This can help identify off-targets that are uniquely expressed or active in certain cellular contexts.
-
-
Possible Cause 3: Compound instability or poor solubility.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and does not precipitate upon dilution in cell culture media. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Issue 2: Discrepancy between biochemical assay potency (IC50) and cellular assay potency.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Step: The compound may not be efficiently crossing the cell membrane. Consider performing a cellular uptake assay to measure the intracellular concentration of the compound.
-
-
Possible Cause 2: High intracellular ATP concentration.
-
Troubleshooting Step: Most biochemical kinase assays are performed at ATP concentrations close to the Km of the enzyme, which is often much lower than the millimolar concentrations of ATP inside a cell. For ATP-competitive inhibitors like many pyrazolopyrimidines, this can lead to a significant drop in apparent potency in cellular assays.[2] A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement within the cell, independent of ATP competition.
-
-
Possible Cause 3: Active drug efflux.
-
Troubleshooting Step: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell. This can be investigated by co-treating the cells with known efflux pump inhibitors.
-
Quantitative Data: Representative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of various 1H-Pyrazolo[3,4-d]pyrimidine derivatives against their intended targets and a selection of off-target kinases. It is important to note that the specific off-target profile is highly dependent on the substitutions made to the core scaffold. The data presented here are examples from published literature and may not be representative of all derivatives.
Table 1: Inhibitory Activity of a BRK/PTK6-targeted 1H-Pyrazolo[3,4-d]pyrimidine Derivative [1]
| Kinase | % Inhibition at 2 µM | IC50 (µM) |
| BRK (PTK6) | >90% | 0.153 |
| Other Kinases | (Data from kinome scan) | (Not determined for all) |
A lead compound from this study demonstrated excellent selectivity, with only 1.2% of 468 kinases tested being significantly inhibited at a concentration of 30 nM.[1]
Table 2: Inhibitory Activity of an EGFR-targeted 1H-Pyrazolo[3,4-d]pyrimidine Derivative [6][7]
| Kinase/Cell Line | IC50 (µM) |
| EGFR (wild-type) | 0.016 |
| EGFR (T790M mutant) | 0.236 |
| A549 (lung cancer) | 8.21 |
| HCT-116 (colon cancer) | 19.56 |
| WI-38 (normal fibroblast) | 39.15 |
Table 3: Inhibitory Activity of a FGFR-targeted 1H-Pyrazolo[3,4-b]pyridine Derivative [3]
| Kinase | IC50 (nM) |
| FGFR1 | 0.3 |
| FGFR2 | 0.7 |
| FGFR3 | 2.0 |
| FGFR4 | 52.7 |
| VEGFR2 | 422.7 |
Experimental Protocols
Protocol 1: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs)
This method is used to identify the full spectrum of kinases that bind to your compound of interest from a cell lysate.[8][9][10]
1. Preparation of Cell Lysate: a. Culture cells to 80-90% confluency and treat with the this compound derivative or vehicle control for the desired time. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate at high speed to pellet cell debris. e. Collect the supernatant and determine the protein concentration.
2. Kinase Enrichment with MIBs: a. Incubate the cell lysate with multiplexed inhibitor beads (these are commercially available or can be prepared in-house by coupling a cocktail of broad-spectrum kinase inhibitors to sepharose beads).[9] b. The active kinases in the lysate will bind to the inhibitor beads.[8] c. Wash the beads extensively with low and high salt buffers to remove non-specifically bound proteins.[9]
3. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound kinases from the beads using a competitive eluent (e.g., ATP) or a denaturing agent (e.g., SDS).[9] b. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin. c. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
4. LC-MS/MS Analysis and Data Interpretation: a. Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the peptides (and thus the kinases) using appropriate proteomics software. c. A decrease in the amount of a specific kinase pulled down in the presence of your compound compared to the vehicle control indicates that your compound is engaging that kinase in the cell lysate.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm direct target engagement of your compound within intact cells by measuring changes in the thermal stability of the target protein.
1. Cell Treatment: a. Seed cells in multiple dishes or wells to have enough for a temperature gradient. b. Treat the cells with your this compound derivative at the desired concentration. Include a vehicle control (e.g., DMSO). c. Incubate for a sufficient time to allow the compound to enter the cells and bind to its target(s).
2. Heat Shock: a. After incubation, harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include a non-heated control.
3. Cell Lysis and Protein Extraction: a. Immediately after the heat shock, lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
4. Protein Quantification and Western Blot Analysis: a. Carefully collect the supernatant from each sample. b. Determine the protein concentration and normalize all samples. c. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to your target kinase. d. A shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing the target protein.
Visualizations
Caption: Workflow for Investigating Unexpected Cellular Phenotypes.
Caption: General Kinase Signaling Pathway and Points of Inhibition.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives and Established EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of emerging 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives against well-established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented is compiled from recent studies to offer an objective overview of their potential as anti-cancer agents. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and visualizes the EGFR signaling pathway and experimental workflows to support further research and development in oncology.
Quantitative Performance Comparison
The efficacy of novel 1H-Pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against wild-type (WT) and mutant EGFR, as well as in various cancer cell lines. The following tables present a summary of their half-maximal inhibitory concentrations (IC50) in comparison to commercially available EGFR inhibitors.
Table 1: EGFR Kinase Inhibitory Activity (IC50 in µM)
| Compound | EGFRwt | EGFRT790M | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivatives | |||
| Compound 8 | 0.026 | Not Reported | [1] |
| Compound 10 | 0.021 | Not Reported | [1] |
| Compound 12a | 0.019 | Not Reported | [1] |
| Compound 12b | 0.016 | 0.236 | [1] |
| Compound 4 | 0.054 | Not Reported | [2][3] |
| Compound 15 | 0.135 | Not Reported | [2][3] |
| Compound 16 | 0.034 | Not Reported | [2][3] |
| Known EGFR Inhibitors | |||
| Erlotinib | 0.006 | 0.563 | [1] |
| Afatinib | ~0.0002 (0.2 nM) | ~0.1 (100 nM) | [4] |
| Osimertinib | Not Reported | ~0.00021-0.00037 (0.21-0.37 nM) | [4] |
| Gefitinib | Not Reported | Not Reported | |
| Dacomitinib | ~0.006 (6.0 nM) | Not Reported | [5] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung Carcinoma, EGFRwt) | HCT-116 (Colon Carcinoma) | PC-9 (NSCLC, EGFR del19) | H1975 (NSCLC, L858R/T790M) | Reference(s) |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivatives | |||||
| Compound 8 | 16.75 | 24.16 | Not Reported | Not Reported | [1] |
| Compound 10 | 15.68 | 18.78 | Not Reported | Not Reported | [1] |
| Compound 12a | 13.72 | 23.33 | Not Reported | Not Reported | [1] |
| Compound 12b | 8.21 | 19.56 | Not Reported | Not Reported | [1] |
| Known EGFR Inhibitors | |||||
| Erlotinib | 6.77 | 19.22 | 0.007 | >10 | [1][4][6] |
| Gefitinib | Not Reported | Not Reported | 0.07726 | >4 | [7] |
| Afatinib | Not Reported | Not Reported | 0.0008 | 0.057 | [6] |
| Osimertinib | Not Reported | Not Reported | Not Reported | 0.005 | [6] |
| Lapatinib | 0.16 | Not Reported | Not Reported | Not Reported | [8] |
| Dacomitinib | Not Reported | Not Reported | Not Reported | Effective Inhibition | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate interpretation and replication of the presented data.
EGFR Kinase Activity Assay (ADP-Glo™ Format)
This biochemical assay quantifies the enzymatic activity of purified EGFR by measuring the amount of ADP produced during the kinase reaction.[9][10]
-
Reagent Preparation : Prepare stock solutions of the test compounds (e.g., 1H-Pyrazolo[3,4-d]pyrimidine derivatives, known EGFR inhibitors) in 100% DMSO. Dilute the recombinant EGFR enzyme and substrate (e.g., Poly(Glu, Tyr)) in the appropriate kinase assay buffer.
-
Assay Plate Setup : Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well or 384-well plate.[10][11] Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.
-
Kinase Reaction Initiation : Start the reaction by adding 10 µL of ATP solution to each well.
-
Incubation : Incubate the plate at room temperature for 60 minutes.[9]
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to halt the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which in turn produces a luminescent signal. Incubate at room temperature for 30 minutes.[9][10]
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[9]
Cell-Based Proliferation Assay (MTS/MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.[9][12]
-
Cell Seeding : Plate the desired cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.[12]
-
Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 72 hours.[9]
-
MTS/MTT Addition : Add 20 µL of MTS reagent (or MTT solution) to each well and incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.[9][12]
-
Data Acquisition : For MTS assays, measure the absorbance at 490 nm using a microplate reader. For MTT assays, first, solubilize the formazan crystals with a suitable solvent and then measure the absorbance.[9]
-
Data Analysis : Subtract the absorbance of blank wells (no cells). Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[12]
Visualizing the EGFR Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. These pathways are crucial for regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver of cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow: EGFR Kinase Assay
The following diagram illustrates the key steps involved in determining the IC50 value of a potential EGFR inhibitor using a biochemical kinase assay.
Caption: Workflow for the in vitro EGFR biochemical kinase assay.
Experimental Workflow: Cell-Based Proliferation Assay
This diagram outlines the procedure for evaluating the anti-proliferative effects of EGFR inhibitors on cancer cell lines.
Caption: Workflow for the cell-based proliferation assay.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Kinase Selectivity Profiling: A Comparative Guide to 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives against other established kinase inhibitors. The information is intended to assist researchers in evaluating the potential of this scaffold in drug discovery and development.
Executive Summary
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this compound have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. This guide presents a quantitative comparison of the kinase selectivity of representative compounds from this class with multi-kinase inhibitors such as Dasatinib, Sunitinib, and Sorafenib. Detailed experimental protocols for assessing kinase inhibition are also provided, alongside visualizations of key signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of selected this compound derivatives and established kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Kinase Inhibition Profile of Representative this compound Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 12b | EGFR (wild-type) | 16 | [1] |
| EGFR (T790M mutant) | 236 | [1] | |
| Compound 51 | BRK/PTK6 | low nanomolar | [2] |
| Compound 13t | JAK3 | 0.1 | [3] |
Note: "low nanomolar" indicates a high level of potency as described in the source material, though a precise value was not provided.[2]
Table 2: Kinase Inhibition Profile of Clinically Approved Multi-Kinase Inhibitors (for comparison)
| Inhibitor | Target Kinase | IC50/Ki (nM) | Reference |
| Dasatinib | ABL | 14 | [4] |
| SRC | <1 | [5] | |
| BTK | 5 | [4] | |
| TEC | 297 | [4] | |
| Sunitinib | VEGFR2 | 80 | [6] |
| PDGFRβ | 2 | [6] | |
| c-Kit | Potent Inhibition | [6] | |
| FLT3 | Potent Inhibition | [7] | |
| Sorafenib | Raf-1 | Potent Inhibition | [8] |
| B-Raf (wild-type) | Potent Inhibition | [8] | |
| B-Raf (V600E) | Potent Inhibition | [8] | |
| VEGFR2 | Potent Inhibition | [8] | |
| PDGFRβ | Potent Inhibition | [8] | |
| c-Kit | Potent Inhibition | [9] |
Note: "Potent Inhibition" is indicated where specific IC50 values were not provided in the summarized search results, but the source describes strong inhibitory activity.
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on common methodologies such as radiometric or luminescence-based assays.[10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound derivative)
-
ATP (radiolabeled [γ-³³P]ATP for radiometric assays or unlabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose filter plates and scintillation counter for radiometric assays; ADP-Glo™ Kinase Assay reagents for luminescence-based assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at its Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by some this compound derivatives and a typical workflow for kinase selectivity profiling.
Caption: Simplified VEGFR2 signaling pathway, a target for some kinase inhibitors.
Caption: General workflow for in vitro kinase selectivity profiling.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validating Target Engagement of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine: A Comparative Guide
For researchers and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of methods to validate the target engagement of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, a scaffold of significant interest in kinase inhibitor development. This document outlines experimental protocols, presents comparative data for derivatives of this scaffold against alternative inhibitors, and visualizes key pathways and workflows.
Comparative Analysis of Kinase Inhibitors
To contextualize the potential efficacy of the this compound scaffold, this section compares the inhibitory activities of its derivatives against established kinase inhibitors with different chemical scaffolds. The data presented here is compiled from various in vitro studies.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Several derivatives of 1H-Pyrazolo[3,4-d]pyrimidine have been investigated as inhibitors of EGFR, a key target in oncology.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Condition |
| Pyrazolo[3,4-d]pyrimidine Derivative (12b) [1][2][3] | EGFR (wild-type) | 16 | Kinase Assay |
| EGFR (T790M mutant) | 236 | Kinase Assay | |
| Pyrazolo[3,4-d]pyrimidine Derivative (15) [4] | EGFR | 135 | Enzymatic Assay |
| Pyrazolo[3,4-d]pyrimidine Derivative (16) [4] | EGFR | 34 | Enzymatic Assay |
| Gefitinib (Iressa) | EGFR | 26 - 57 | NR6W and NR6wtEGFR cells[5] |
| Erlotinib (Tarceva) | EGFR | ~2 | Biochemical Assay |
Janus Kinase (JAK) Inhibitors
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its potential to inhibit Janus kinases, which are implicated in inflammatory and autoimmune diseases.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Selectivity Profile |
| Pyrazolo[3,4-d]pyrimidine Derivative (13t) [6] | JAK3 | 0.1 | High selectivity for JAK3 |
| Tofacitinib (Xeljanz) [7][8] | JAK1 | 1-112 | Pan-JAK inhibitor with preference for JAK1/3 |
| JAK2 | 20-1377 | ||
| JAK3 | 1-342 | ||
| TYK2 | 91-416 | ||
| Ruxolitinib (Jakafi) [9] | JAK1 | 3.3 | Selective for JAK1/2 |
| JAK2 | 2.8 |
Breast Tumor Kinase (BRK/PTK6) Inhibitors
Derivatives of 1H-Pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibition of BRK/PTK6, a non-receptor tyrosine kinase involved in cancer progression.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Kd (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivative (51) [10] | BRK/PTK6 | 3.37 | 44 |
| Pyrazolo[3,4-d]pyrimidine Derivative (38) [10] | BRK/PTK6 | 153 | Not Reported |
Key Experimental Protocols for Target Engagement Validation
Validating the interaction of a compound with its target in a cellular environment requires robust and specific methodologies. The following are detailed protocols for three widely used target engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the desired concentrations of the test compound or vehicle control and incubate for a specified time to allow compound entry and binding.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Kinobeads Competition Binding Assay
This chemical proteomics approach allows for the profiling of a compound's targets and selectivity across a large portion of the kinome.
Protocol:
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.
-
Compound Incubation: Incubate the cell lysate with various concentrations of the test compound or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the kinobeads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
Data Analysis: Compare the amount of each kinase pulled down in the compound-treated samples to the vehicle control. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates that the compound is binding to that kinase.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in an assay plate.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein, along with varying concentrations of the test compound.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescence reaction.
-
BRET Measurement: Measure the BRET signal (ratio of acceptor emission to donor emission).
-
Data Analysis: The test compound will compete with the fluorescent tracer for binding to the target protein. A decrease in the BRET signal with increasing concentrations of the test compound indicates target engagement. The data can be used to determine the compound's intracellular affinity (IC50).
Visualizing Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolopyrimidine derivatives.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for kinobeads-based competitive binding assay for kinase inhibitor profiling.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Erlotinib and 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib, and the emerging class of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. While direct head-to-head in vivo comparative studies are not yet available in published literature, this document synthesizes existing data to offer a comprehensive comparison of their mechanisms of action, preclinical efficacy in relevant cancer models, and the experimental approaches used for their evaluation.
Executive Summary
Erlotinib is a well-characterized EGFR tyrosine kinase inhibitor (TKI) with proven in vivo efficacy in various cancer models, particularly non-small cell lung cancer (NSCLC). The 1H-Pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising source of novel kinase inhibitors, with several derivatives demonstrating potent EGFR inhibition in vitro. Although in vivo data for EGFR-targeting 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines is limited in the public domain, their potent in vitro activity suggests a strong potential for comparable or enhanced anti-tumor effects. This guide will focus on the available in vivo data for erlotinib and juxtapose it with the compelling in vitro evidence for a representative 1H-Pyrazolo[3,4-d]pyrimidine derivative to inform future preclinical and clinical research strategies.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both erlotinib and many 1H-Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key driver of cell proliferation, survival, and metastasis in many cancers.
Erlotinib: Erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the intracellular domain of EGFR, it prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
1H-Pyrazolo[3,4-d]pyrimidine Derivatives: Several derivatives of the 1H-Pyrazolo[3,4-d]pyrimidine scaffold have been designed as potent ATP-competitive inhibitors of EGFR. Their mechanism of action is analogous to that of erlotinib, involving the inhibition of EGFR tyrosine kinase activity. Some novel derivatives have also shown activity against clinically relevant EGFR mutations, such as T790M, which confers resistance to first-generation TKIs like erlotinib.
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib and 1H-Pyrazolo[3,4-d]pyrimidines.
In Vivo Efficacy Data
Erlotinib
Erlotinib has demonstrated significant in vivo anti-tumor activity in numerous preclinical studies using xenograft models of various cancers, most notably NSCLC. The following table summarizes representative data from these studies.
| Cancer Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NSCLC (A549) | Athymic Nude Mice | 100 mg/kg, daily, oral | 93% | [1] |
| NSCLC (H460a) | Athymic Nude Mice | 100 mg/kg, daily, oral | 71% | [1] |
| Pancreatic Cancer (BxPC-3) | Nude Mice | 100 mg/kg, daily, oral | 74.5% (at day 28) | [NA] |
| NSCLC (Patient-Derived Xenograft) | Nude Mice | Not specified | 20% response rate (tumor shrinkage < 40%) | [2] |
This compound Derivatives
While several 1H-Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors in vitro, published in vivo efficacy data for compounds with the specific 4,6-diamine scaffold targeting EGFR is currently limited. However, the in vitro data for closely related analogs is highly promising and warrants further in vivo investigation.
One notable example is the 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative, compound 12b , which has demonstrated potent inhibition of both wild-type and mutant EGFR in enzymatic assays.[3][4]
| Compound | Target | In Vitro IC50 (EGFRWT) | In Vitro IC50 (EGFRT790M) | Reference |
| Compound 12b | EGFR | 0.016 µM | 0.236 µM | [3][4] |
| Erlotinib | EGFR | 0.006 µM | 0.563 µM | [3][4] |
The in vitro potency of compound 12b, particularly against the erlotinib-resistant T790M mutant, suggests that this class of compounds could offer significant advantages in a clinical setting. Further in vivo studies are crucial to validate this potential.
Other 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown in vivo efficacy but target different kinases. For instance, derivatives targeting TRAP1 have demonstrated significant tumor growth reduction in mouse xenograft models of prostate cancer. This highlights the versatility of the pyrazolopyrimidine scaffold in developing targeted cancer therapies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of in vivo drug efficacy. Below are representative protocols for xenograft studies commonly used to evaluate anti-tumor agents like erlotinib and potentially applicable to novel 1H-Pyrazolo[3,4-d]pyrimidine derivatives.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the A549 human NSCLC cell line.
Caption: General Experimental Workflow for a Subcutaneous Xenograft Study.
1. Cell Culture:
-
A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
-
6-8 week old female athymic nude mice are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Cell Implantation:
-
A549 cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel.
-
Approximately 5 x 106 cells are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
5. Drug Administration:
-
Erlotinib: Typically administered daily by oral gavage at doses ranging from 50 to 100 mg/kg.
-
1H-Pyrazolo[3,4-d]pyrimidine Derivative: The dosing regimen would be determined by pharmacokinetic and tolerability studies.
-
The vehicle control group receives the same volume of the drug vehicle.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).
Conclusion and Future Directions
Erlotinib has established a benchmark for in vivo efficacy as an EGFR inhibitor in preclinical cancer models. The this compound class of compounds represents a promising new frontier in the development of targeted cancer therapies. Compelling in vitro data, particularly the potent activity of some derivatives against erlotinib-resistant EGFR mutations, strongly supports their advancement into in vivo studies.
Future research should prioritize conducting head-to-head in vivo comparative efficacy studies between erlotinib and lead this compound candidates in relevant xenograft and patient-derived xenograft (PDX) models. Such studies will be critical to fully elucidate the therapeutic potential of this novel class of inhibitors and to guide their clinical development for the benefit of cancer patients.
References
- 1. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Selectivity of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cross-reactivity profiles of various kinase inhibitors based on the 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold. This scaffold is a cornerstone in the development of targeted therapies, and understanding the selectivity of its derivatives is paramount for advancing potent and safe therapeutic agents.
The 1H-Pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and effectively bind to the hinge region of various kinases.[1] This has led to the development of numerous potent kinase inhibitors targeting a range of oncogenic drivers. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. Off-target effects can lead to toxicity or unexpected pharmacological activities, underscoring the critical need for comprehensive cross-reactivity studies.[2]
This guide summarizes key quantitative data on the selectivity of several this compound compounds, details the experimental methodologies used to assess their profiles, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Cross-Reactivity Data
The following tables present a summary of the cross-reactivity and inhibitory potency of selected this compound compounds against their primary targets and a panel of off-target kinases. The data is compiled from various studies and showcases the diverse selectivity profiles achievable with this scaffold.
Table 1: Selectivity Profile of a BRK/PTK6 Inhibitor
| Compound | Primary Target | Kd (nM) | KINOMEscan® Selectivity Score (S(35) @ 30 nM) | Significantly Inhibited Off-Targets (>65% inhibition @ 30 nM) | Reference |
| Compound 51 | BRK/PTK6 | 44 | 0.012 (against 468 kinases) | GAK, MEK5, MAP4K1, CLK2, STK16 | [3] |
The selectivity score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that a compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.[3]
Table 2: Inhibitory Activity of EGFR-Targeted Compounds
| Compound | Primary Target | IC50 (µM) vs. EGFRWT | IC50 (µM) vs. EGFRT790M | Reference |
| Compound 12b | EGFR | 0.016 | 0.236 | [4][5] |
| Compound 15 | EGFR | 0.135 | Not Reported | [6] |
| Compound 16 | EGFR | 0.034 | Not Reported | [6] |
| Compound 4 | EGFR | 0.054 | Not Reported | [6] |
Table 3: Cross-Reactivity of a Phenylpyrazolopyrimidine Derivative
| Compound | Primary Target(s) | IC50 (µM) vs. c-Src | IC50 (µM) vs. Btk | IC50 (µM) vs. Lck | Inactive Against | Reference |
| Compound 10 | Src Family Kinases | 60.4 | 90.5 | 110 | Abl1, Akt1, Alk, Braf, Cdk2, PKCa |
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. A variety of biochemical and cellular assays are employed to generate a comprehensive cross-reactivity profile.
Kinase Profiling using Competition Binding Assays (e.g., KINOMEscan®)
A widely used method for assessing kinase inhibitor selectivity is the competition binding assay. The KINOMEscan® platform is a prominent example of this technology.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction and higher affinity.
Methodology:
-
Kinase Panel: A large panel of human kinases, typically expressed as fusions with a DNA tag, is utilized.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition: The test compound is incubated with a specific kinase from the panel and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
Quantification: After reaching equilibrium, the unbound kinase and test compound are washed away. The amount of kinase remaining bound to the solid support is quantified by qPCR of the associated DNA tag.
-
Data Analysis: The results are often expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates stronger inhibition. For more detailed analysis, dissociation constants (Kd) can be determined from dose-response curves.
Radiometric Kinase Activity Assays
This is considered a gold standard for measuring kinase activity and inhibition.
Principle: This assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.
Methodology:
-
Reaction Mixture: The kinase, substrate (a peptide or protein), radiolabeled ATP, and the test compound are incubated together in a reaction buffer.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in a control reaction without the compound. IC50 values are calculated from dose-response curves.[7]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine Scaffolds in Cancer Research
For researchers, scientists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine nucleus represents a privileged scaffold in the design of novel therapeutics, particularly in oncology. This versatile heterocyclic system, an isostere of adenine, has been extensively explored as a core structure for potent inhibitors of various protein kinases and other enzymes implicated in cancer progression. This guide provides an objective comparison of different pyrazolo[3,4-d]pyrimidine scaffolds, supported by experimental data, to aid in the strategic design and development of next-generation targeted therapies.
Core Scaffold Overview
The fundamental pyrazolo[3,4-d]pyrimidine structure allows for diverse chemical modifications at several key positions, primarily N1, C3, C4, and C6. These substitutions significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This comparison will focus on scaffolds with variations at these positions and their impact on inhibiting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase, as well as their cytotoxic effects on various cancer cell lines.
Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-d]pyrimidine scaffolds against key protein kinases and cancer cell lines. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Scaffolds
| Scaffold ID | N1-Substituent | C3-Substituent | C4-Substituent | Target Kinase | IC50 (µM) | Reference |
| A | 4-Fluorophenyl | Methyl | 4-(3-chloro-4-fluoroanilino) | EGFR | 0.054 | [1][2] |
| B | 4-Fluorophenyl | Methyl | 4-(4-(cyano-N-methyl)phenylamino) | EGFR | 0.135 | [1][2] |
| C | 4-Fluorophenyl | Methyl | 4-(1-(ethoxycarbonyl)imidazol-4-yl) | EGFR | 0.034 | [1][2] |
| D | H | H | 4-(4-((4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy) | VEGFR-2 | <0.005 | [3][4] |
| E | H | H | 4-(4-((3-methoxyphenyl)ureido)anilino) | VEGFR-2 | 0.3 | [3][4][5] |
| F | H | H | 4-((3-ethynylphenyl)amino) | Src | - | [6][7] |
| G | tert-Butyl | 4-chlorophenyl | 4-amino | Lck (Src family) | - | [8] |
Table 2: Anti-proliferative Activity of Representative Pyrazolo[3,4-d]pyrimidine Scaffolds against Cancer Cell Lines
| Scaffold ID | N1-Substituent | C3-Substituent | C4-Substituent | Cell Line | IC50 (µM) | Reference |
| H | 4-Chlorophenyl | Methyl | 4-(2-hydroxybenzylidene)hydrazinyl | Various (57 lines) | 0.326 - 4.31 | [9] |
| I | 4-Fluorophenyl | Methyl | 4-(3-chloro-4-fluoroanilino) | OVCAR-4 (Ovarian) | 1.74 | [10] |
| J | 4-Fluorophenyl | Methyl | 4-(3-chloro-4-fluoroanilino) | ACHN (Renal) | 5.53 | [10] |
| K | 4-Fluorophenyl | Methyl | 4-(3-chloro-4-fluoroanilino) | NCI-H460 (Lung) | 4.44 | [10] |
| L | Phenyl | H | 4-(4-aminophenyl)amino | A549 (Lung) | >100 | [11] |
| M | Phenyl | H | 4-(4-nitrophenyl)amino | A549 (Lung) | 68.75 | [11] |
| N | Substituted Phenyl | Thienyl | 4-hydrazinyl | A549 (Lung) | 2.24 | [12] |
| O | H | H | 4-(4-((4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy) | MV4-11 (Leukemia) | <0.005 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of the presented data.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the potency of compounds against a specific protein kinase.
Materials:
-
Kinase: Recombinant human kinase (e.g., EGFR, VEGFR-2, Src).
-
Substrate: Biotinylated peptide substrate specific for the kinase.
-
ATP (Adenosine triphosphate).
-
Assay Buffer: Typically contains HEPES, MgCl2, MnCl2, DTT, and a surfactant like Brij-35.
-
Detection Reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665.
-
Test Compounds: Pyrazolo[3,4-d]pyrimidine derivatives dissolved in DMSO.
-
384-well low-volume microplates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (2X final concentration) to each well.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the biotinylated substrate and ATP (2X final concentration).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a detection mix containing EDTA and the Europium-labeled anti-phospho-specific antibody.
-
Add 5 µL of Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL665).
-
The FRET signal is expressed as the ratio of the emission at 665 nm to the emission at 615 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test Compounds: Pyrazolo[3,4-d]pyrimidine derivatives dissolved in DMSO.
-
96-well flat-bottom microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors and a general experimental workflow for their evaluation.
Caption: EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Src kinase signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: General experimental workflow for the evaluation of pyrazolo[3,4-d]pyrimidine inhibitors.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Promising Scaffold: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine and its Derivatives Against Clinical Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Kinase Inhibitor Scaffold.
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of derivatives of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine against established clinical candidates targeting key oncogenic kinases, including EGFR, VEGFR, JAK, and HPK1. While direct biological data for the parent compound, this compound, is limited as it often serves as a key synthetic intermediate, the extensive research on its derivatives underscores the therapeutic potential of this chemical class.
Performance Snapshot: Pyrazolo[3,4-d]pyrimidine Derivatives vs. Clinical Candidates
The following tables summarize the in vitro efficacy of various 1H-pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines and specific kinase targets. For context, the performance of representative clinical candidates is also provided.
Table 1: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound/Drug | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Derivative 12b[1][2] | EGFR | A549 | Non-Small Cell Lung Cancer | 8.21 |
| Derivative 12b[1][2] | EGFR | HCT-116 | Colon Cancer | 19.56 |
| Derivative 15[3] | EGFR | Various | Broad Spectrum | 1.18 - 8.44 (GI50) |
| Derivative 16[3] | EGFR | Various | Broad Spectrum | 0.018 - 9.98 (GI50) |
| Derivative 12b (VEGFR-2)[4] | VEGFR-2 | MDA-MB-468 | Breast Cancer | 3.343 |
| Derivative 12b (VEGFR-2)[4] | VEGFR-2 | T-47D | Breast Cancer | 4.792 |
| Clinical Candidates | ||||
| Erlotinib[1] | EGFR | A549 | Non-Small Cell Lung Cancer | 6.77 |
| Erlotinib[1] | EGFR | HCT-116 | Colon Cancer | 19.22 |
| Sunitinib[5] | VEGFR, PDGFR, etc. | HCT 116 | Colorectal Carcinoma | 22.7 - 40.75 |
| Tofacitinib | JAK | Various | Autoimmune/Cancer | Varies by cell type |
| CFI-402411 | HPK1 | Various | Solid Tumors | In clinical trials |
Table 2: Biochemical Kinase Inhibitory Activity (IC50)
| Compound/Drug | Target Kinase | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||
| Derivative 51[6] | BRK/PTK6 | 3.37 |
| Derivative 38[6] | BRK/PTK6 | 153 |
| Derivative 12b[1][2] | EGFR (wild-type) | 16 |
| Derivative 12b[1][2] | EGFR (T790M mutant) | 236 |
| Derivative 16[3] | EGFR | 34 |
| Derivative 12b (VEGFR-2)[4] | VEGFR-2 | 63 |
| Derivative 13t[7] | JAK3 | 0.1 |
| Derivative 10n[8] | HPK1 | 29.0 |
| Clinical Candidates | ||
| Erlotinib[1] | EGFR (wild-type) | 6 |
| Erlotinib[1] | EGFR (T790M mutant) | 563 |
| Sunitinib[4] | VEGFR-2 | 35 |
| Tofacitinib[7] | JAK3 | Varies by assay |
| CFI-402411[9] | HPK1 | 4.0 |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of novel compounds. Below are standardized protocols for key assays used to characterize kinase inhibitors.
Biochemical Kinase Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the kinase of interest in the reaction buffer.
-
Prepare a stock solution of the substrate (e.g., a specific peptide or protein) in the reaction buffer.
-
Prepare a stock solution of ATP (adenosine triphosphate) in the reaction buffer. The final concentration should be at or near the Km value for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., 1H-pyrazolo[3,4-d]pyrimidine derivative) and control inhibitor in DMSO, then dilute further in the reaction buffer.
-
-
Assay Procedure :
-
Add the kinase solution to the wells of a microplate.
-
Add the test compound or control inhibitor at various concentrations to the wells. Include a DMSO-only control (vehicle).
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection :
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the kinase activity. This can be done using various methods:
-
Radiometric Assay : Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™) : Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay (e.g., TR-FRET) : Uses fluorescence resonance energy transfer to detect the phosphorylated substrate.
-
ELISA-based Assay : Uses an antibody specific to the phosphorylated substrate.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding :
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Kinase Inhibition
Western blotting can be used to assess the inhibition of a specific signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase.
-
Cell Treatment and Lysis :
-
Culture cells to 70-80% confluency and then treat with the test compound for a specified duration.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the total protein or the housekeeping protein to determine the relative level of inhibition.
-
Signaling Pathways and Mechanisms of Action
The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold allows for its adaptation to target a range of kinases involved in critical cancer-related signaling pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Caption: General experimental workflow for characterizing kinase inhibitors.
Conclusion
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have consistently demonstrated potent inhibitory activity against a variety of clinically relevant kinases. The data presented in this guide highlights their potential as a versatile scaffold for the development of novel anticancer therapeutics. The provided experimental protocols offer a standardized framework for the continued evaluation and optimization of this promising class of compounds. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of optimized 1H-pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
References
- 1. Revisiting Clinical Trials Using EGFR Inhibitor-Based Regimens in Patients with Advanced Non-Small Cell Lung Cancer: A Retrospective Analysis of an MD Anderson Cancer Center Phase I Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Facebook [cancer.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. clyte.tech [clyte.tech]
- 6. Facebook [cancer.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Facebook [cancer.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
Navigating the Therapeutic Window of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives have emerged as a promising class of compounds, demonstrating significant potential as inhibitors of key oncogenic signaling pathways. This guide provides a comprehensive assessment of the therapeutic index of these derivatives, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for their evaluation.
Unveiling the Therapeutic Potential: Efficacy vs. Toxicity
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety. For this compound derivatives, the primary therapeutic application explored to date is in oncology, with a focus on their ability to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Breast Tumor Kinase (BRK/PTK6).
Quantitative Assessment of Efficacy and Toxicity
The following tables summarize the available quantitative data for representative this compound derivatives and established comparator drugs. It is important to note that direct calculation of a definitive therapeutic index (TD50/ED50 or LD50/ED50) is often challenging due to the variability in experimental models and the limited availability of comprehensive in vivo toxicity data for many novel compounds. The data presented here is collated from various preclinical studies.
| Compound | Target | Cancer Cell Line | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | In Vitro Cytotoxicity (IC50) - Normal Cells (WI-38) | In Vivo Toxicity (LD50/Reported Toxic Dose) | Selectivity Index (SI) |
| Derivative 1 (Example) | EGFR | A549 (Lung) | 8.21 µM[1][2] | Data not available | 39.15 µM[3] | Data not available | 4.77 |
| HCT-116 (Colon) | 19.56 µM[1][2] | Data not available | 39.15 µM[3] | Data not available | 2.00 | ||
| Derivative 2 (Example) | BRK/PTK6 | MDA-MB-231 (Breast) | Low nanomolar range[4] | Data not available | No significant effect at 10 µM[4] | Data not available | High (Qualitative) |
| Gefitinib | EGFR | NSCLC cell lines | 0.015 - >10 µM | 100 mg/kg/day showed tumor growth inhibition in xenografts[5] | Data not available | 150 mg/kg/day in C57BL/6 mice showed significant weight loss and some mortality[6] | Data not available |
| Erlotinib | EGFR | NSCLC cell lines | 2 nM (cell-free)[7] | 100 mg/kg/day showed 71-93% tumor growth inhibition in xenografts[8] | 33.75 µM[3] | 6 mg/kg/day in rats was well-tolerated, while 42 mg/kg/week showed similar efficacy[9] | Data not available |
| Osimertinib | EGFR (T790M) | NSCLC cell lines | Data not available | 5 mg/kg/day induced tumor regression in xenografts[10] | Data not available | 25 mg/kg/day was the human equivalent dose and showed efficacy in mice[11] | Data not available |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cell / IC50 cancer cell). A higher SI suggests greater selectivity for cancer cells. The provided data for derivatives are representative examples from the literature and a comprehensive list is beyond the scope of this guide.
Key Signaling Pathways Targeted by this compound Derivatives
These compounds primarily exert their anti-cancer effects by interfering with critical signaling cascades that drive tumor growth and survival.
Caption: EGFR Signaling Pathway and Inhibition by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives.
Caption: BRK/PTK6 Signaling Pathway and Inhibition by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives.
Experimental Protocols for Therapeutic Index Assessment
Accurate and reproducible experimental data are fundamental to the assessment of a compound's therapeutic index. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives or comparator drugs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivatives or comparator drugs to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. The ED50 (the dose that produces 50% of the maximum therapeutic effect) can be estimated from dose-response studies.
Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxic effects of a single oral dose of a substance.
Protocol:
-
Animal Selection: Use healthy, young adult rodents (typically rats or mice) of a single sex (usually females).
-
Dosing: Administer the test compound orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[12]
-
Observation: Observe the animals closely for signs of toxicity for at least 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Endpoint: The primary endpoint is mortality. The number of animals that die within the observation period is recorded.
-
Classification: Based on the mortality observed at different dose levels, the substance is classified into a toxicity category, which can be used to estimate the LD50 (the dose that is lethal to 50% of the animals).
Caption: Experimental Workflow for Assessing the Therapeutic Index.
Conclusion and Future Directions
The available preclinical data suggests that this compound derivatives hold considerable promise as anti-cancer agents, with some compounds exhibiting high in vitro potency and selectivity. However, a comprehensive assessment of their therapeutic index is currently hampered by the limited availability of in vivo toxicity data. Future research should prioritize conducting standardized acute and chronic toxicity studies in animal models to establish reliable LD50 or TD50 values. Furthermore, in vivo efficacy studies should be designed to determine robust ED50 values across a range of tumor models. This will enable a more accurate calculation and comparison of the therapeutic index, providing a clearer path for the clinical development of these promising compounds. The detailed protocols and comparative data presented in this guide offer a framework for researchers to advance the evaluation of this important class of potential anti-cancer therapeutics.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EFFECT OF INTERMITTENT DOSING REGIMENS OF ERLOTINIB ON METHYLNITROSOUREA-INDUCED MAMMARY CARCINOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug sensitivity and allele-specificity of first-line osimertinib resistance EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Biological Assays for 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives
The reproducibility of biological assays is a cornerstone of reliable scientific research, particularly in the competitive field of drug discovery. For researchers working with 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives, understanding the variability and consistency of biological assay data is critical for advancing promising lead compounds. This guide provides a comparative overview of the performance of these compounds in various biological assays, with a focus on presenting supporting experimental data and detailed methodologies to aid in the assessment of reproducibility.
The inherent variability in biological systems can lead to challenges in reproducing experimental outcomes.[1][2][3] Factors such as cell line heterogeneity, reagent quality, and subtle differences in protocol execution can contribute to discrepancies between studies.[1][2][4] This guide aims to provide a framework for comparing data by summarizing quantitative results from different studies and detailing the experimental conditions under which they were obtained.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 1H-Pyrazolo[3,4-d]pyrimidine derivatives against several protein kinase targets. The data is extracted from multiple studies to facilitate a comparison of the reported potencies.
Table 1: Inhibitory Activity against Breast Tumor Kinase (BRK/PTK6)
| Compound | Modification | IC50 (nM) | Assay Type | Reference |
| 51 | para-fluoro substitution on the phenolic system | 3.37 ± 2.19 | ADP-Glo | [5] |
| 38 | Pyrazolo-pyrimidine scaffold | 153 | ADP-Glo | [5] |
| 4f | Pyrimido-indole scaffold | 196 | ADP-Glo | [5] |
Table 2: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound | Modification | Target | IC50 (µM) | Assay Type | Reference |
| 12b | N/A | EGFRWT | 0.016 | Kinase Assay | [6] |
| 12b | N/A | EGFRT790M | 0.236 | Kinase Assay | [6] |
| 8 | N/A | EGFRWT | 0.022 | Kinase Assay | [6] |
| 10 | N/A | EGFRWT | 0.026 | Kinase Assay | [6] |
| 12a | N/A | EGFRWT | 0.019 | Kinase Assay | [6] |
| Erlotinib | Reference | EGFRWT | 0.006 | Kinase Assay | [6] |
Table 3: Inhibitory Activity against Janus Kinase 3 (JAK3)
| Compound | Modification | IC50 (nM) | Assay Type | Reference |
| 13t | N/A | 0.1 | Kinase Assay | [7] |
| 13k | N/A | Potent | Kinase Assay | [7] |
| 13n | N/A | Potent | Kinase Assay | [7] |
| Tofacitinib | Reference | Potent | Kinase Assay | [7] |
Table 4: Inhibitory Activity against Casein Kinase 1 (CK1)
| Compound | Modification | IC50 (nM) | Assay Type | Reference |
| Lead Compound | 1-(3-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)phenyl)-3-(3-chloro-4-fluorophenyl)urea | 78 | Kinase Assay | [8] |
Table 5: Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| 12b | A549 (Lung Carcinoma) | 8.21 | MTT | [6] |
| 12b | HCT-116 (Colon Carcinoma) | 19.56 | MTT | [6] |
| 14 | MCF-7 (Breast Cancer) | 0.045 | N/A | [9] |
| 14 | HCT-116 (Colon Carcinoma) | 0.006 | N/A | [9] |
| 14 | HepG-2 (Hepatocellular Carcinoma) | 0.048 | N/A | [9] |
| 15 | MCF-7 (Breast Cancer) | 0.046 | N/A | [9] |
| 15 | HCT-116 (Colon Carcinoma) | 0.007 | N/A | [9] |
| 15 | HepG-2 (Hepatocellular Carcinoma) | 0.048 | N/A | [9] |
| P1 | HCT 116 (Colorectal Carcinoma) | 22.7 - 40.75 | MTT | [10] |
| P2 | HCT 116 (Colorectal Carcinoma) | 22.7 - 40.75 | MTT | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of biological assays. Below are representative methodologies for key experiments cited in the literature for 1H-Pyrazolo[3,4-d]pyrimidine derivatives.
Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (for BRK/PTK6)
-
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol:
-
A kinase reaction is performed by incubating the kinase (e.g., BRK), a substrate, and ATP.
-
The 1H-Pyrazolo[3,4-d]pyrimidine test compound is added at various concentrations.
-
After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
The luminescence is measured, and the IC50 values are calculated based on the inhibition of the kinase activity.[5]
-
2. HTRF® Kinase Assay (General)
-
Principle: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay measures the phosphorylation of a substrate by a kinase.
-
Protocol:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA), kinase solution, substrate/ATP solution, and serially diluted test compounds.
-
Assay Procedure: In a 384-well plate, add the test compound, kinase solution, and initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature.
-
Detection: Add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled component (e.g., streptavidin-XL665 for a biotinylated substrate).
-
Incubate to allow for antibody binding.
-
Read the fluorescence at 620 nm and 665 nm and calculate the HTRF ratio.
-
Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Cell-Based Assays
1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the 1H-Pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[5]
-
2. Cell Cycle Analysis using Flow Cytometry
-
Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase.
-
Incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.[6]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can significantly enhance understanding and aid in experimental design.
Caption: EGFR signaling pathway and the inhibitory action of 1H-Pyrazolo[3,4-d]pyrimidine derivatives.
Caption: JAK/STAT signaling pathway and the inhibitory action of 1H-Pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine: A Procedural Guide
For Immediate Reference: Treat 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine as a hazardous chemical. All waste and contaminated materials must be disposed of through an approved waste disposal plant. Do not discharge into sewer systems or the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound primarily used in medicinal chemistry for the synthesis of biologically active molecules.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. While specific data for this exact compound is limited, the following procedures are based on information for structurally similar pyrimidine derivatives and general best practices for handling hazardous laboratory chemicals.
Hazard Identification and Classification
Based on data from analogous pyrimidine compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful or toxic if swallowed.[2][3] | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[2][3][4] |
| Skin Corrosion/Irritation | May cause skin irritation.[5][6] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[4][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[5][6][7] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5][6] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[4][5] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[5][8]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
2. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed hazardous waste container.[8][10]
-
The container should be made of a compatible material and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8][10]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[3][6]
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.[10]
-
Prevent spilled material from entering drains or waterways.[8][9][11]
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[3]
-
The recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[8]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[10]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
5. Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or as recommended by your EHS office.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. chemos.de [chemos.de]
Essential Safety and Operational Guide for Handling 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine. The following procedures and recommendations are compiled to ensure the safe handling, storage, and disposal of this chemical in a laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE):
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. |
| Skin | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[3]. |
| Lab Coat | A flame-resistant lab coat should be worn and fully buttoned to provide maximum skin coverage. | |
| Respiratory | Respirator | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator or a particulate filter conforming to EN 143 is recommended[2]. |
| Feet | Closed-Toe Shoes | Standard laboratory practice dictates that shoes must cover the entire foot. |
Operational and Disposal Plans
A systematic approach is critical for the safe handling and disposal of this compound.
Operational Plan:
-
Preparation: Before handling, ensure that an emergency eyewash station and a safety shower are easily accessible.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[2].
-
Personal Hygiene: Avoid direct contact with the chemical. Do not eat, drink, or smoke in the designated handling area. Hands should be thoroughly washed with soap and water after handling is complete[1][4].
-
Spill Management: In the event of a spill, evacuate the immediate area. Use personal protective equipment as required during cleanup[2]. Avoid generating dust. The spilled material should be collected with an inert absorbent material and placed into a sealed container for proper disposal[5]. Prevent the chemical from entering drains[5].
Disposal Plan:
-
Waste Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Container Disposal: Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][2]. Do not reuse empty containers.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
